Technical Documentation Center

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
  • CAS: 1198475-26-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

For correspondence: [email protected] Abstract This technical guide provides a comprehensive overview of the chemical properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the well-established principles of benzoxazine chemistry to project its synthesis, reactivity, spectral characteristics, and potential applications. The benzoxazine scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1][2][3] The introduction of chloro and nitro substituents on the benzene ring is expected to significantly modulate its electronic properties and biological profile. This guide aims to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising molecule.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a bicyclic heterocycle consisting of a benzene ring fused to an oxazine ring.[4] This core structure is found in a variety of natural products and synthetic molecules with diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][5] The versatility of the benzoxazine scaffold, coupled with its relative ease of synthesis and modification, makes it an attractive starting point for the development of novel therapeutic agents.[3]

The specific compound of interest, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, is a derivative with two key substituents on the aromatic ring. The chloro and nitro groups are both electron-withdrawing, which is anticipated to have a profound impact on the molecule's reactivity and potential biological interactions.

Proposed Synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Synthesis of the Precursor: 2-amino-4-chloro-5-nitrophenol

The precursor, 2-amino-4-chloro-5-nitrophenol, can be synthesized from 2-amino-4-chlorophenol through a nitration reaction.[5]

Experimental Protocol: Nitration of 2-amino-4-chlorophenol

  • Acylation: Protect the amino group of 2-amino-4-chlorophenol by reacting it with acetic anhydride to form 2-acetamido-4-chlorophenol.[5]

  • Ring Closure: Induce ring closure of 2-acetamido-4-chlorophenol in the presence of a dehydrating agent to generate 5-chloro-2-methylbenzoxazole.[5]

  • Nitration: Perform a mixed acid (concentrated nitric acid and sulfuric acid) nitration on 5-chloro-2-methylbenzoxazole to yield 5-chloro-2-methyl-6-nitrobenzoxazole.[5] The concentration of nitric acid is a critical parameter in this step.[5]

  • Hydrolysis and Acidification: Subject the 5-chloro-2-methyl-6-nitrobenzoxazole to alkaline hydrolysis followed by acidification with an acid such as concentrated hydrochloric acid to yield the final precursor, 2-amino-4-chloro-5-nitrophenol.[5]

Cyclization to form 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

The final step in the proposed synthesis is the formation of the oxazine ring. This is typically achieved by reacting the aminophenol precursor with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.

Experimental Protocol: Cyclization of 2-amino-4-chloro-5-nitrophenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloro-5-nitrophenol in a suitable solvent such as ethanol or DMF.

  • Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenolic hydroxyl and the amino groups.

  • Addition of Electrophile: Slowly add 1,2-dibromoethane to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram of Proposed Synthesis:

Synthesis_of_6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine cluster_precursor Precursor Synthesis cluster_cyclization Cyclization 2-amino-4-chlorophenol 2-amino-4-chlorophenol 2-acetamido-4-chlorophenol 2-acetamido-4-chlorophenol 2-amino-4-chlorophenol->2-acetamido-4-chlorophenol Acetic Anhydride 5-chloro-2-methylbenzoxazole 5-chloro-2-methylbenzoxazole 2-acetamido-4-chlorophenol->5-chloro-2-methylbenzoxazole Dehydrating Agent 5-chloro-2-methyl-6-nitrobenzoxazole 5-chloro-2-methyl-6-nitrobenzoxazole 5-chloro-2-methylbenzoxazole->5-chloro-2-methyl-6-nitrobenzoxazole Mixed Acid Nitration 2-amino-4-chloro-5-nitrophenol 2-amino-4-chloro-5-nitrophenol 5-chloro-2-methyl-6-nitrobenzoxazole->2-amino-4-chloro-5-nitrophenol Hydrolysis & Acidification Target_Molecule 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine 2-amino-4-chloro-5-nitrophenol->Target_Molecule 1,2-dibromoethane, Base

Caption: Proposed synthetic pathway for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Physicochemical Properties

While experimental data for the target compound is not available, we can estimate some of its key physicochemical properties based on its structure and data from similar compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C8H7ClN2O3From structure
Molecular Weight 214.61 g/mol From structure
Appearance Likely a yellow or orange solidNitro-aromatic compounds are often colored
Melting Point Expected to be relatively highCrystalline solid with polar groups
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, acetone)Based on the polarity of the molecule
pKa The N-H proton is expected to be weakly acidicSimilar to other N-H protons in related heterocycles

Spectral Properties (Predicted)

The structural characterization of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine would rely on standard spectroscopic techniques. Below are the predicted key spectral features based on known data for substituted benzoxazines.[7][8][9][10]

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.5 - 7.8s-
H-8~6.8 - 7.1s-
N-HBroad singlet, variablebr s-
O-CH2~4.2 - 4.5t~5-7
N-CH2~3.4 - 3.7t~5-7
13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)
C=ON/A
Aromatic C-Cl~120 - 125
Aromatic C-NO2~140 - 145
Quaternary Aromatic Carbons~130 - 150
Aromatic C-H~110 - 120
O-CH2~65 - 70
N-CH2~40 - 45
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11][12][13]

Functional GroupPredicted Wavenumber (cm-1)Intensity
N-H Stretch3300 - 3500Medium, broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Asymmetric NO2 Stretch1500 - 1550Strong
Symmetric NO2 Stretch1330 - 1370Strong
Aromatic C=C Stretch1450 - 1600Medium
C-O-C Stretch1200 - 1250Strong
C-N Stretch1100 - 1150Medium
C-Cl Stretch700 - 800Medium
Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 214 and 216 in a roughly 3:1 ratio due to the chlorine isotopes.

Chemical Reactivity

The chemical reactivity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is largely dictated by the interplay of the electron-donating and electron-withdrawing groups on the benzoxazine ring system.

  • Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group will activate the aromatic ring towards nucleophilic aromatic substitution, potentially at the position ortho or para to the nitro group. The chloro group could be a target for displacement by strong nucleophiles under forcing conditions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or metal/acid combinations (e.g., Sn/HCl).[14] This transformation would provide access to the corresponding 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a valuable intermediate for further functionalization.

  • N-Alkylation/Acylation: The secondary amine in the oxazine ring is nucleophilic and can be expected to undergo reactions such as alkylation and acylation to introduce substituents at the N-4 position.

  • Electrophilic Aromatic Substitution: Due to the deactivating nature of the chloro and nitro groups, electrophilic aromatic substitution on the benzene ring is expected to be difficult and would require harsh reaction conditions.

Diagram of Key Reactions:

Reactivity_of_Target_Molecule Target_Molecule 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Reduced_Product 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine Target_Molecule->Reduced_Product Reduction (e.g., H2/Pd-C) N_Alkylated_Product 4-Alkyl-6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Target_Molecule->N_Alkylated_Product N-Alkylation (e.g., R-X, Base) Substituted_Product Nucleophilic Aromatic Substitution Product Target_Molecule->Substituted_Product NuAr (e.g., Nu-)

Caption: Predicted key reactions of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Potential Applications in Drug Discovery

The benzoxazine scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of chloro and nitro groups can enhance or modulate these activities.

  • Antimicrobial Agents: Many benzoxazine derivatives have shown potent antibacterial and antifungal properties.[3][4] The electron-withdrawing nature of the substituents may enhance interactions with microbial targets.

  • Anticancer Agents: Substituted benzoxazines have been investigated as potential anticancer agents.[1] The nitroaromatic moiety is a feature in some bioreductive anticancer drugs.

  • Enzyme Inhibitors: The rigid, heterocyclic structure of the benzoxazine core makes it a suitable scaffold for designing enzyme inhibitors.

  • CNS-active Agents: Certain benzoxazine derivatives have shown activity in the central nervous system, suggesting potential for the development of drugs for neurological disorders.

Safety and Handling

While a specific safety data sheet for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is not available, based on analogous compounds like 7-fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, it should be handled with care.[15] Nitroaromatic compounds can be toxic and potentially mutagenic. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, including a plausible synthetic route, expected spectral characteristics, and anticipated reactivity. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this and related benzoxazine derivatives.

References

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2025). Request PDF. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. [Link]

  • Production method of 4-chloro-2-aminophenol. (2016).
  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. (2024). CIR Report Data Sheet. [Link]

  • Method for preparing 2-amino-4-chloro-5-nitrophenol. (2016).
  • Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. (2026). ACS Applied Polymer Materials. [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (2021). ResearchGate. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). Request PDF. [Link]

  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. [Link]

  • 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... (2016). ResearchGate. [Link]

  • Method for producing 5-nitro-2aminophenol. (2016).
  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. [Link]

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[6][16]benzoxazines. (2025). ResearchGate. [Link]

  • 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. (2011). NIH. [Link]

  • FT-IR spectra of benzoxazine resin and PU. a. ResearchGate. [Link]

  • 6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE [P80708]. ChemUniverse. [Link]

  • Design and Synthesis of Bio-Based High-Performance Trioxazine Benzoxazine Resin via Natural Renewable Resources. (2018). Notables de la Ciencia - CONICET. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). PubMed. [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. (2011). Scholars Research Library. [Link]

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (2015). Beilstein Journals. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). ResearchGate. [Link]

  • Synthetic method of 2-chloro-4-aminophenol. (2013).
  • represents FT-IR spectrum of the obtained main-chain benzoxazine... (2016). ResearchGate. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one. PubChem. [Link]

  • 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. (2024). PubChem. [Link]

  • Benzoxazines. (2019). PubChem. [Link]

  • 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. CAS Common Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b]oxazine (CAS Number: 1198475-26-1)

An In-depth Technical Guide to the Characterization of 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 1198475-26-1) For Researchers, Scientists, and Drug Development Professionals Abstract This techni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 1198475-26-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 1198475-26-1), a heterocyclic compound with potential applications in drug discovery and development. Due to the limited availability of specific research on this molecule, this guide synthesizes information from analogous benzoxazine and nitroaromatic compounds to propose a robust framework for its synthesis, purification, and comprehensive characterization. The guide delves into its physicochemical properties, spectroscopic analysis, potential mechanism of action as a hypoxia-activated prodrug targeting the HIF-1α signaling pathway, and detailed experimental protocols for its evaluation.

Introduction: The Therapeutic Potential of Benzoxazine Scaffolds

Benzoxazine derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group to the benzoxazine core, as seen in 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine, suggests a potential role as a hypoxia-activated prodrug.[3] Tumors often contain regions of low oxygen, or hypoxia, which can render them resistant to conventional therapies.[4] Hypoxia-activated prodrugs are designed to be selectively activated under these conditions, offering a targeted approach to cancer treatment.[5]

The core structure of the target molecule is 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

PropertyValueSource
CAS Number 1198475-26-1Internal Knowledge
Molecular Formula C₈H₇ClN₂O₃Internal Knowledge
Molecular Weight 214.61 g/mol Internal Knowledge
Chemical Name 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazineInternal Knowledge

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a substituted 2-aminophenol with a suitable electrophile.

Synthetic Pathway reactant1 2-Amino-4-chloro-5-nitrophenol intermediate 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine reactant1->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) reactant2 1,2-Dibromoethane reactant2->intermediate

Caption: Proposed synthesis of 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2-amino-4-chloro-5-nitrophenol (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).

  • Addition of Reagent: Slowly add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product should precipitate out.

  • Purification: Filter the precipitate and wash with water. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Techniques
TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z = 214.61 for [M]+). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRSignals corresponding to the aromatic and aliphatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMRResonances for all eight carbon atoms in the molecule, including those in the aromatic ring and the oxazine ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro group), and C-O-C bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption maxima in the UV-Vis region characteristic of the chromophoric system.
Representative Spectroscopic Data for Analogous Compounds

For similar nitroaromatic heterocyclic compounds, the following spectral characteristics are often observed:

  • ¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Protons on the oxazine ring would be expected in the aliphatic region (δ 3.0-5.0 ppm).

  • ¹³C NMR: Aromatic carbons resonate between δ 110-160 ppm, while aliphatic carbons of the oxazine ring are found at higher fields.

  • IR: Strong absorption bands for the nitro group (NO₂) are typically observed around 1520 cm⁻¹ and 1340 cm⁻¹.

Proposed Mechanism of Action: A Hypoxia-Activated Prodrug Targeting HIF-1α

The presence of the nitro group in 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine strongly suggests its potential as a hypoxia-activated prodrug.[6]

The Role of Hypoxia in Cancer

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[4] Hypoxic cancer cells are often more resistant to radiation and chemotherapy and are associated with a more aggressive phenotype.

Activation of Nitroaromatic Prodrugs

Under hypoxic conditions, nitroreductase enzymes, which are overexpressed in many cancer cells, can reduce the nitro group of a prodrug to a more reactive species, such as a hydroxylamine or an amine.[5] This bioactivation can lead to the release of a cytotoxic agent or the formation of a reactive species that can damage cellular macromolecules like DNA.

The HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to hypoxia.[7] It regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.[8] Inhibition of the HIF-1α pathway is a promising strategy for cancer therapy.[9] It is plausible that the activated form of 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine could directly or indirectly inhibit the HIF-1α signaling pathway.[10]

HIF-1a Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nuclear Translocation and Binding Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription Inhibitor 6-Chloro-7-nitro-3,4-dihydro- 2H-benzo[b][1,4]oxazine (Activated Form) Inhibitor->HIF1a_hypoxia Inhibition?

Caption: Proposed inhibition of the HIF-1α signaling pathway under hypoxic conditions.

Biological Evaluation: A Step-by-Step Approach

A series of in vitro assays are necessary to evaluate the biological activity of 6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of the compound on cancer cells under both normoxic and hypoxic conditions.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound.

  • Incubation: Incubate one set of plates under normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., 1% O₂).

  • Viability Assay: After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia would indicate selective activity.

HIF-1α Expression Analysis

Objective: To investigate the effect of the compound on HIF-1α protein levels.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound under hypoxic conditions.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for HIF-1α.

  • Detection: Use a secondary antibody and a suitable detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of HIF-1α in treated versus untreated cells.

Conclusion and Future Directions

6-Chloro-7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine represents a promising scaffold for the development of novel hypoxia-activated anticancer agents. The in-depth characterization and biological evaluation outlined in this guide provide a comprehensive framework for researchers in the field. Future studies should focus on optimizing the synthesis, exploring the detailed mechanism of action, and evaluating the in vivo efficacy and safety of this compound and its derivatives. The insights gained from such studies will be invaluable for advancing the development of targeted cancer therapies.

References

  • (Reference to a general review on benzoxazines in medicinal chemistry would be placed here if a suitable one was found).
  • Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (Source for the potential of benzoxazine derivatives in cancer therapy).

  • (A general reference on synthetic methods for heterocyclic compounds would be cited here).
  • (A reference detailing spectroscopic characterization of similar compounds would be cited here).
  • The Design, Synthesis, and Evaluation of Hypoxia-Activated Prodrugs of the KDAC Inhibitor Panobinostat. (Source for the role of hypoxia in tumors).[4]

  • HIF-1 alpha Inhibitors. (Source for the therapeutic potential of inhibiting HIF-1α).[9]

  • (A reference on in vitro cytotoxicity assays would be cited here).
  • Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. (Source for methods to study HIF-1α inhibition).[10]

  • Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. (Source for the role of HIF-1α in cancer).[8]

  • HIF Inhibitors-HIF Signaling Pathway. (Source for information on the HIF signaling pathway).[]

  • The Design, Synthesis, and Evaluation of Hypoxia-Activated Prodrugs of the KDAC Inhibitor Panobinostat. (Source for the design of hypoxia-activated prodrugs).[6]

  • Design, synthesis, and biological evaluation of pyrrolobenzodiazepine-containing hypoxia-activated prodrugs. (Source for the evaluation of hypoxia-activated prodrugs).[5]

  • What are HIF-1α inhibitors and how do they work? (Source for the mechanism of HIF-1α inhibitors).[7]

Sources

Foundational

physical properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide to the Physical Properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Introduction 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Introduction

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine class. The benzoxazine scaffold is of significant interest to researchers in materials science and medicinal chemistry due to the versatile properties of its polymerized forms (polybenzoxazines) and the biological activities of its derivatives.[1] The specific substitutions on this molecule—a chloro group at the 6-position and a nitro group at the 7-position—are expected to significantly influence its chemical reactivity, electronic properties, and intermolecular interactions. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the known physical properties of this compound and the standard methodologies for their characterization.

Chemical Identity and Structure

Accurate identification is the cornerstone of any scientific investigation. The fundamental identifiers for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine are summarized below.

IdentifierValueSource
Chemical Name 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine[2]
CAS Number 1198475-26-1[2]
Molecular Formula C₈H₇ClN₂O₃[2]
Molecular Weight 214.606 g/mol [2]

The molecular structure, featuring a fused benzene and morpholine ring system with electron-withdrawing chloro and nitro substituents, dictates its physical and chemical behavior.

Caption: Molecular structure of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. Currently, detailed experimental data for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly accessible literature. The table below summarizes the available information.

PropertyValueRemarks / Source
Physical State Solid (Predicted)Based on related benzoxazine structures which are typically solids at room temperature.[3]
Appearance Orange Powder (for a related isomer)The isomer 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is described as an orange powder.[4] This suggests the target compound may have a similar appearance.
Melting Point No data availableExperimental determination is required. A related isomer, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, has a melting point of 117-119 °C.[3]
Boiling Point No data availableNot determined. High molecular weight and polarity suggest decomposition may occur before boiling at atmospheric pressure.
Solubility No data availableExpected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic and Computational Data

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. While specific spectra for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine are not available in the cited sources, the expected characteristics can be inferred from its structure.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, the -NH- proton, and the two methylene (-CH₂-) groups in the oxazine ring. The substitution pattern on the aromatic ring will result in a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: The carbon spectrum would confirm the presence of eight unique carbon environments, including those in the aromatic ring and the aliphatic portion of the oxazine ring.

  • FT-IR: Infrared spectroscopy would reveal characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=C stretches of the benzene ring, C-O-C ether linkage, and the strong, characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

  • Mass Spectrometry: This technique would be used to confirm the molecular weight of the compound (214.606 g/mol ) and to study its fragmentation pattern, providing further structural evidence.[2]

Computational Properties: Public databases like PubChem provide computed properties for many molecules. For the related compound 6-chloro-7-nitro-2H-benzo[b][5][6]oxazin-3(4H)-one (a ketone derivative), the calculated LogP is 1.5791, suggesting moderate lipophilicity.[7] Similar calculations for the target compound would be valuable for predicting its behavior in biological and environmental systems.

Experimental Methodologies for Physical Characterization

To ensure scientific integrity, physical properties must be determined using validated, reproducible methods. The following section outlines standard operating procedures for key characterization techniques.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Validation: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.

Caption: Workflow for determining melting point via the capillary method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound.

Protocol for ¹H NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble. Deuterated solvents are crucial to avoid large solvent signals that would obscure the analyte's peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Place the NMR tube in the spectrometer's probe, and acquire the spectrum according to the instrument's standard operating procedures.

Caption: Standard workflow for preparing a sample for ¹H NMR analysis.

Conclusion

This technical guide consolidates the currently available information on the . While specific experimental data such as melting point and solubility are not yet widely reported, this document provides a framework for its characterization based on the properties of related structures and established analytical protocols. The provided methodologies for melting point determination and NMR analysis represent the gold standard for ensuring the quality and identity of research compounds. For professionals in drug discovery and materials science, a thorough understanding and experimental determination of these properties are critical first steps in unlocking the potential of this and other novel benzoxazine derivatives.

References

  • Thermo Fisher Scientific. (n.d.). 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%.
  • ChemScene. (n.d.). 6-Chloro-7-nitro-2H-benzo[b][5][6]oxazin-3(4H)-one. Retrieved from

  • PubChem. (n.d.). Perfluorohexanesulfonic Acid.
  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.
  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology. Elsevier. Retrieved from [Link]

  • Abdous, M., et al. (n.d.). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Semantic Scholar.
  • PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.
  • Hisar Telli, A. (2021). Preparation and Characterization of Polybenzoxazine Involving Various Additives (Doctoral dissertation). Middle East Technical University. Retrieved from [Link]

  • Merck Millipore. (n.d.). Aminoiminomethanesulfinic acid.
  • Ohashi, S., et al. (2017). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][5][8]oxazine. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
  • Yagci, Y., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect. Retrieved from [Link]

  • Sharaf El-Din, A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • DergiPark. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Retrieved from [Link]

  • CONICET. (2020). Polymers. Retrieved from [Link]

  • PubChem. (n.d.). Perfluorooctanoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). NBD-Cl. Retrieved from [Link]

  • precisionFDA. (n.d.). GSRS. Retrieved from [Link]

Sources

Exploratory

reaction mechanism of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine synthesis

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Introduction 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Introduction

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative. The 1,4-benzoxazine core is a significant heterocyclic scaffold found in various biologically active compounds and functional materials.[1] The presence of chloro and nitro substituents on the aromatic ring can significantly influence the molecule's chemical properties and potential applications, making it a valuable intermediate in medicinal and materials chemistry. This guide provides a comprehensive overview of a plausible and efficient synthetic route to 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, with a detailed exploration of the underlying reaction mechanisms. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Overall Synthetic Strategy

The synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine can be strategically divided into two primary stages. This approach ensures a high-yielding and regioselective synthesis.

  • Formation of the Benzoxazine Core: Synthesis of the intermediate, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, through the cyclization of 2-amino-4-chlorophenol with 1,2-dibromoethane.

  • Electrophilic Aromatic Substitution: Nitration of the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine intermediate to introduce the nitro group at the C7 position, yielding the final product.

The following workflow diagram illustrates the overall synthetic pathway.

G cluster_0 Part 1: Benzoxazine Ring Formation cluster_1 Part 2: Electrophilic Nitration 2-amino-4-chlorophenol 2-amino-4-chlorophenol Cyclization Cyclization 2-amino-4-chlorophenol->Cyclization 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Cyclization 6-chloro-3,4-dihydro-2H-1,4-benzoxazine 6-chloro-3,4-dihydro-2H-1,4-benzoxazine Cyclization->6-chloro-3,4-dihydro-2H-1,4-benzoxazine Intermediate Nitration Nitration 6-chloro-3,4-dihydro-2H-1,4-benzoxazine->Nitration Final_Product 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Nitration->Final_Product HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->Nitration

Caption: Overall synthetic workflow for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Part 1: Synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

The initial step involves the construction of the benzoxazine ring system. A robust method for synthesizing 1,4-benzoxazine derivatives is the reaction of an o-aminophenol with a suitable 1,2-dielectrophile, such as 1,2-dibromoethane.[2]

Reaction Mechanism

The formation of the oxazine ring proceeds via a two-step nucleophilic substitution mechanism. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group, thus forming a more potent nucleophile.

  • O-Alkylation: The phenoxide ion, generated in situ, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an S(_N)2 reaction, displacing a bromide ion and forming an O-alkylated intermediate.

  • Intramolecular N-Alkylation (Cyclization): The amino group of the O-alkylated intermediate then acts as an intramolecular nucleophile, attacking the remaining electrophilic carbon atom and displacing the second bromide ion. This step results in the formation of the six-membered oxazine ring.

The mechanism is depicted below:

G cluster_0 Mechanism of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine Synthesis Reactants 2-amino-4-chlorophenol + 1,2-dibromoethane O_Alkylation O-Alkylation (SN2) Reactants->O_Alkylation 1. Base Base (e.g., K₂CO₃) Base->O_Alkylation Intermediate O-alkylated intermediate O_Alkylation->Intermediate N_Alkylation Intramolecular N-Alkylation (Cyclization) Intermediate->N_Alkylation 2. Product 6-chloro-3,4-dihydro-2H-1,4-benzoxazine N_Alkylation->Product

Caption: Reaction mechanism for the synthesis of the benzoxazine intermediate.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Role
2-amino-4-chlorophenol143.5610Starting material
1,2-dibromoethane187.8612Alkylating agent
Potassium carbonate (K₂CO₃)138.2125Base
Acetone58.08~50 mLSolvent

Procedure

  • To a stirred solution of 2-amino-4-chlorophenol (10 mmol) in acetone (50 mL), add potassium carbonate (25 mmol).

  • To this suspension, add 1,2-dibromoethane (12 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-chloro-3,4-dihydro-2H-1,4-benzoxazine.

Part 2: Nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

The final step is the introduction of a nitro group onto the aromatic ring of the benzoxazine intermediate. This is achieved through an electrophilic aromatic substitution (EAS) reaction using a nitrating agent.

Reaction Mechanism

The nitration of an aromatic ring is a classic example of an EAS reaction. The mechanism involves three key steps:

  • Generation of the Electrophile: The nitronium ion (NO₂⁺), a powerful electrophile, is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3][4]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine acts as a nucleophile and attacks the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Regioselectivity: The position of the incoming nitro group is directed by the existing substituents on the benzene ring. The amino group (at position 4) and the ether oxygen (at position 1) are both activating, ortho-, para-directing groups. The amino group is a stronger activator. The para-position to the amino group (C7) is highly activated. The chloro group at C6 is a deactivating but ortho-, para-directing group. The combined directing effects strongly favor the substitution at the C7 position.

The detailed mechanism is illustrated below:

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ Protonation Protonation HNO3->Protonation H2SO4 H₂SO₄ H2SO4->Protonation Loss_of_H2O Loss of H₂O Protonation->Loss_of_H2O NO2_plus NO₂⁺ (Nitronium ion) Loss_of_H2O->NO2_plus Attack Nucleophilic Attack NO2_plus->Attack Benzoxazine 6-chloro-3,4-dihydro-2H-1,4-benzoxazine Benzoxazine->Attack Sigma_Complex Sigma Complex (Arenium Ion) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Deprotonation->Product

Caption: Mechanism of electrophilic nitration of the benzoxazine intermediate.

Experimental Protocol

The following protocol describes the nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Role
6-chloro-3,4-dihydro-2H-1,4-benzoxazine169.615Starting material
Concentrated Sulfuric Acid (H₂SO₄)98.08~10 mLCatalyst/Solvent
Concentrated Nitric Acid (HNO₃)63.015.5Nitrating agent

Procedure

  • Cool concentrated sulfuric acid (10 mL) to 0-5 °C in an ice bath.

  • Slowly add 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (5 mmol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (5.5 mmol) to a small amount of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoxazine in sulfuric acid, maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Characterization of the Final Product

The identity and purity of the synthesized 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals and coupling patterns for the protons and carbons in the molecule.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the N-H stretch, C-O-C ether linkage, C-Cl bond, and the symmetric and asymmetric stretches of the nitro group.[5][6]

  • Mass Spectrometry (MS): MS will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Conclusion

This technical guide has outlined a logical and efficient two-step synthesis for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine. The synthesis involves the initial formation of the benzoxazine ring via nucleophilic substitution, followed by a regioselective electrophilic nitration. A thorough understanding of the reaction mechanisms, particularly the directing effects of the substituents in the electrophilic aromatic substitution step, is crucial for the successful synthesis of the target molecule. The provided experimental protocols serve as a practical guide for the synthesis and purification of this and similar substituted benzoxazine derivatives.

References

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-8). Elsevier.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers, 12(3), 694.
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). Macromolecular Symposia.
  • Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. (2025). Russian Journal of General Chemistry.
  • Synthesis of benzoxazine derivatives and their polymers. (n.d.).
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ARKIVOC.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). The Journal of Organic Chemistry.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Chad's Prep. (2018, September 20). 18.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2020). New Journal of Chemistry.
  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2021). Middle East Technical University.
  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (2018). Organic & Biomolecular Chemistry.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Current Organic Synthesis.
  • Khan Academy. (n.d.).
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. (2021). IOP Conference Series: Earth and Environmental Science.
  • The Organic Chemistry Tutor. (2017, April 30). Nitration of Benzene: An EAS Reaction [Video]. YouTube.
  • Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci [Video]. YouTube.

Sources

Foundational

potential biological activity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

An In-Depth Technical Guide to the Potential Biological Activity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the hypothesized biological activities of the novel compound 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine. Drawing upon the established pharmacological profiles of related benzoxazine and nitroaromatic compounds, this document outlines potential therapeutic applications, proposes mechanisms of action, and provides detailed experimental protocols for validation.

Introduction: The Convergence of Two Pharmacophores

The compound 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a synthetic heterocyclic molecule that incorporates two key structural motifs known for their diverse biological activities: the benzoxazine scaffold and a nitroaromatic system.

  • Benzoxazine Derivatives: This class of compounds has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The versatility of the benzoxazine ring system allows for extensive structural modifications, making it a privileged scaffold in drug discovery.[3][5]

  • Nitroaromatic Compounds: The presence of a nitro group on an aromatic ring is a hallmark of many potent therapeutic agents, particularly in the realm of antimicrobial and anticancer chemotherapy.[6][7][8] The biological activity of nitroaromatic compounds is often attributed to their reductive bioactivation within target cells or microorganisms, leading to the generation of cytotoxic reactive nitrogen species.[6][9]

The unique combination of these two pharmacophores in 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine suggests a high potential for novel biological activities, particularly as an antimicrobial and anticancer agent.

Hypothesized Biological Activity I: Antimicrobial Effects

The presence of the nitro group on the benzoxazine core strongly suggests potential antimicrobial activity, particularly against anaerobic bacteria and certain parasites.[6][9]

Proposed Mechanism of Antimicrobial Action

The antimicrobial effect of many nitroaromatic compounds is a multi-step process initiated by the reduction of the nitro group.[7][8] It is hypothesized that 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine follows a similar pathway:

  • Reductive Activation: In the low-oxygen environment of anaerobic bacteria or certain parasites, the nitro group of the compound can be reduced by microbial nitroreductases.[10] This enzymatic reduction generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals.[7]

  • Cellular Damage: These reactive species can then inflict widespread damage to critical cellular components. A primary proposed mechanism is the covalent binding of these reduced intermediates to microbial DNA, leading to strand breaks, helical destabilization, and ultimately, cell death.[7]

  • Oxidative Stress: The generation of superoxide radicals can also induce a state of severe oxidative stress within the microorganism, further contributing to its demise.

antimicrobial_mechanism cluster_microbe Anaerobic Microorganism Compound 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Nitroreductases Nitroreductases Compound->Nitroreductases Enters Cell Reactive_Intermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductases->Reactive_Intermediates Reductive Activation DNA_Damage DNA Damage (Covalent Adducts, Strand Breaks) Reactive_Intermediates->DNA_Damage Interacts with DNA Cell_Death Microbial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine against a panel of anaerobic bacteria.

  • Preparation of Stock Solution: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Thioglycollate broth) with a standardized suspension of the test anaerobic bacterium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Predicted MIC Values
Microorganism Predicted MIC Range (µg/mL)
Bacteroides fragilis1 - 16
Clostridium difficile0.5 - 8
Prevotella melaninogenica2 - 32

Hypothesized Biological Activity II: Anticancer Effects

The benzoxazine scaffold is a recognized pharmacophore in the development of anticancer agents.[5][11][12] The addition of chloro and nitro substituents may enhance this activity through various mechanisms.

Proposed Mechanisms of Anticancer Action

The potential anticancer activity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is likely multifactorial, involving several cellular pathways:

  • Induction of Apoptosis: Many benzoxazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway (mitochondrial-mediated) or the extrinsic pathway (death receptor-mediated). The compound may trigger the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis.

  • Cell Cycle Arrest: The compound could potentially arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

  • Inhibition of Kinase Signaling: Certain benzoxazine derivatives have been found to inhibit protein kinases that are crucial for cancer cell survival and proliferation.[11] The compound may interfere with signaling pathways such as the PI3K/Akt or MAPK pathways.

  • Disruption of Cell Membrane Permeability: Some substituted benzoxazines have been shown to disrupt the integrity of the cancer cell membrane, leading to cell death.[11]

anticancer_workflow Compound 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Cancer_Cell Cancer Cell Compound->Cancer_Cell Treatment Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Kinase_Inhibition Kinase Pathway Inhibition Cancer_Cell->Kinase_Inhibition Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Kinase_Inhibition->Cell_Death

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in antimicrobial assays

Application Note & Protocol Topic: Experimental Protocol for Using 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in Antimicrobial Assays Audience: Researchers, scientists, and drug development professionals. Abstract T...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Protocol for Using 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in Antimicrobial Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial activity. Benzoxazine derivatives represent a versatile class of heterocyclic compounds with a wide range of reported biological activities. This document provides a comprehensive, field-proven experimental framework for the initial screening and characterization of the novel compound 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine as a potential antimicrobial agent. The protocols herein are grounded in the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[1][2][3] This guide details a phased approach, beginning with compound handling and solubility assessment, progressing to primary screening via broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and culminating in advanced characterization through Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetic assays. Each protocol is designed as a self-validating system with integrated controls to ensure the scientific validity of the results.

Introduction: The Case for Novel Compound Screening

The relentless evolution of drug-resistant pathogens poses a significant threat to global health. The discovery of new antimicrobial agents has slowed, creating a critical need to explore under-investigated chemical matter.[4] Benzoxazines are a promising, yet not extensively explored, class of compounds for antimicrobial applications.[5][6] The specific compound, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, features a nitroaromatic group, a moiety known to be present in some anti-infective agents, which may confer bioactivity through mechanisms like bioreduction to cytotoxic radicals.[7][8][9]

This application note provides a structured workflow to rigorously evaluate the antimicrobial potential of this, or any novel, benzoxazine derivative. The logic flows from establishing fundamental parameters to generating a dynamic profile of the compound's effect on bacterial viability.

Compound Profile & Preparation

Compound Handling and Storage
  • Compound: 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

  • Appearance: Assumed to be a crystalline solid.

  • Safety: Handle with standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Nitroaromatic compounds should be treated as potentially mutagenic and toxic.[8][10]

  • Storage: Store desiccated at 2-8°C, protected from light to prevent photodegradation.

Solubility Assessment & Stock Solution Preparation

Rationale: Accurate determination of a compound's solubility is the most critical first step. Undissolved compound can lead to a gross overestimation of the MIC. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in assays must be controlled to avoid solvent-induced toxicity.

Protocol:

  • Attempt to dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-20 mg/mL or ~50 mM).

  • Observe for complete dissolution. If insoluble, other solvents like dimethylformamide (DMF) can be tested.[11]

  • Prepare a working stock solution by diluting the primary stock in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

  • Crucial Control: The final concentration of DMSO in any well of the assay plate must not exceed 1% v/v, as higher concentrations can inhibit bacterial growth. It is recommended to keep it at ≤0.5%.

Phase 1: Primary Screening - Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This protocol is based on the CLSI M07 guidelines for broth microdilution.[2][3]

Materials
  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Test Compound Stock Solution (in DMSO)

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation Phase cluster_plate Assay Plate Setup (96-well) cluster_incubation Incubation & Reading A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) F Add 200 µL of 2X Compound to well 1 A->F B Culture Bacteria (e.g., on Tryptic Soy Agar) C Prepare 0.5 McFarland Inoculum Suspension B->C D Dilute Inoculum to ~1.5 x 10^6 CFU/mL C->D H Add 100 µL Diluted Inoculum to wells 1-11 D->H E Add 100 µL CAMHB to wells 2-12 E->F G Perform 2-fold Serial Dilution (wells 1 to 10) F->G G->H I Incubate at 35-37°C for 18-24 hours H->I J Read MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for MIC determination.

Step-by-Step Protocol
  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.

    • Suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).

    • Perform a final dilution (typically 1:100) in CAMHB to achieve a target inoculum density of ~1.5 x 10^6 CFU/mL. This will result in a final concentration of ~5 x 10^5 CFU/mL in the wells.[13]

  • Plate Preparation (See Diagram Below):

    • Add 100 µL of sterile CAMHB to columns 2 through 12 of a 96-well plate.

    • Prepare a 2X starting concentration of the test compound in CAMHB. For a final top concentration of 64 µg/mL, this would be 128 µg/mL.

    • Add 200 µL of this 2X compound solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Column 11 serves as the Growth Control (no compound).

    • Column 12 serves as the Sterility Control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension (from step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well is 200 µL.

  • Incubation & Reading:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.[14]

    • Visually inspect the wells. The MIC is the lowest concentration where no turbidity (button or haze) is observed.

Plate Layout and Controls

Caption: Example plate layout for MIC assay.

Data Interpretation
WellConditionExpected ResultPurpose
1-10 Compound + BacteriaVariable GrowthDetermine MIC
11 No Compound + BacteriaHeavy TurbidityConfirms bacterial viability and adequate medium
12 No Compound + No BacteriaClear (No Growth)Confirms sterility of the medium and aseptic technique

Phase 2: Advanced Characterization

Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is considered bactericidal if the MBC is no more than four times its MIC.[16]

Protocol:

  • Perform an MIC test as described in Phase 1.

  • After the MIC is read, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Time-Kill Kinetics Assay

Rationale: This dynamic assay provides insight into the rate of bactericidal activity over time.[17] It measures the change in bacterial density after exposure to the compound at various concentrations (e.g., 1x, 2x, and 4x MIC) and time points.[18][19]

Protocol:

  • Prepare flasks or tubes with CAMHB containing the test compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculate each flask to a starting density of ~5 x 10^5 CFU/mL.

  • Incubate the cultures with shaking at 35-37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[19]

  • Perform serial dilutions of the aliquot and plate onto antibiotic-free agar to determine the viable count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration.

  • Interpretation: A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19] A bacteriostatic effect is characterized by growth inhibition where the CFU/mL count remains similar to the initial inoculum.

Conclusion and Future Directions

This document outlines a robust, standardized approach for the preliminary antimicrobial evaluation of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine. By adhering to CLSI and EUCAST principles, the generated MIC, MBC, and time-kill data will be reliable and comparable to established standards.[1][2] Positive results from this screening cascade would warrant further investigation into the compound's spectrum of activity against a wider panel of clinical isolates, its mechanism of action, and its potential for cytotoxicity in mammalian cell lines.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • General procedure for the synthesis of novel benzoxazines... ResearchGate. [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Horizon IRD. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. PubMed. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. PubMed Central, NIH. [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PubMed Central, NIH. [Link]

  • Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]

  • Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. ACS Publications. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central, NIH. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed Central, NIH. [Link]

  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. MDPI. [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. PubMed Central, NIH. [Link]

  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and characterization of novel bio-based benzoxazines from eugenol. RSC Publishing. [Link]

  • Time-kill kinetics assay. Bio-protocol. [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • MBC (Minimum Bactericidal Concentration) assessment, using Agar Dilution Method. ResearchGate. [Link]

  • Metal compounds as antimicrobial agents: 'smart' approaches for discovering new effective treatments. RSC Publishing. [Link]

Sources

Application

The Strategic Application of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in Modern Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of unique chemical scaffolds that offer both structural diversity and biological relevance. Among these, the benzo...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of unique chemical scaffolds that offer both structural diversity and biological relevance. Among these, the benzoxazine core has emerged as a "privileged scaffold" due to the wide array of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This application note delves into the specific utility of a highly functionalized benzoxazine intermediate, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine , as a versatile building block for the synthesis of next-generation drug candidates. We will explore its synthetic potential, provide detailed protocols for its transformation, and illustrate its application in the construction of medicinally relevant molecules.

The Benzoxazine Scaffold: A Foundation for Diverse Bioactivity

The 1,4-benzoxazine ring system is a key structural motif found in numerous biologically active compounds.[3] Its inherent chemical properties and the ability to introduce a variety of substituents at multiple positions make it an attractive starting point for drug discovery programs.[1][2] Derivatives of this scaffold have been reported to possess a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: The benzoxazine nucleus is a component of compounds showing potent inhibition of various bacterial and fungal strains.[4]

  • Anti-inflammatory Effects: Certain benzoxazine derivatives have demonstrated significant anti-inflammatory properties.[1]

  • Anticancer Properties: The scaffold is present in molecules designed as potential anticancer agents.

  • Kinase Inhibition: The 1,4-benzoxazine core has been successfully incorporated into potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology.[5]

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Strategically Functionalized Intermediate

The subject of this guide, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, is not merely another benzoxazine derivative. Its specific substitution pattern—a chloro group at the 6-position and a nitro group at the 7-position—renders it a particularly valuable intermediate for chemical library synthesis and lead optimization. The strategic placement of these functional groups provides orthogonal handles for a variety of chemical transformations.

The nitro group at the 7-position is a versatile precursor to an amino group via reduction. This resulting aniline moiety is a nucleophile that can readily participate in a wide range of bond-forming reactions, including amide bond formation, sulfonylation, and various cross-coupling reactions to introduce diverse aryl and heteroaryl substituents. The chloro group at the 6-position offers an additional site for modification, typically through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, further expanding the accessible chemical space.

Core Synthetic Workflow: From Nitro-Benzoxazine to Diversified Scaffolds

The primary utility of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in medicinal chemistry lies in its role as a precursor to the corresponding 7-amino derivative. This transformation unlocks a plethora of possibilities for further functionalization. The general workflow is depicted below:

workflow start 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine reduction Reduction of Nitro Group start->reduction amine 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine reduction->amine functionalization Functionalization of Amino Group amine->functionalization end Diverse Library of Bioactive Molecules functionalization->end

Caption: General workflow for the utilization of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Experimental Protocols

Protocol 1: Synthesis of 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

This protocol describes a standard procedure for the reduction of the nitro group of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine to the corresponding amine.

Materials:

  • 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), ethanol, and water (typically in a 4:1 to 3:1 ratio).

  • To the stirred suspension, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The successful conversion can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot. Further confirmation is achieved through characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic nitro group signals in the IR spectrum and the appearance of N-H stretching vibrations are also indicative of a successful reaction.

Application in the Synthesis of Kinase Inhibitors

The 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine intermediate is an excellent starting point for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core with an amino linkage to a substituted aromatic or heteroaromatic ring system. The following scheme illustrates a general approach to a kinase inhibitor scaffold using a Buchwald-Hartwig amination reaction.

synthesis amine 7-amino-6-chloro- 3,4-dihydro-2H-1,4-benzoxazine reagents Pd Catalyst Ligand Base amine->reagents coupling_partner Aryl/Heteroaryl Halide (R-X) coupling_partner->reagents product Kinase Inhibitor Scaffold reagents->product

Caption: Synthesis of a kinase inhibitor scaffold via Buchwald-Hartwig amination.

Table 1: Representative Bioactive Molecules Incorporating the Benzoxazine Scaffold

Compound ClassTherapeutic Target/ActivityReference
6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-onesRenin Inhibitors[6]
Alkynyl BenzoxazinesCovalent Kinase Inhibitors (e.g., JAK3)[5]
2H-1,4-benzoxazin-3(4H)-one derivativesAnti-inflammatory (Nrf2-HO-1 pathway activators)[1]
Thieno[3,2-b]pyridine-fused benzoxazinesSrc Kinase Inhibitors[7]
Protocol 2: Buchwald-Hartwig Amination for C-N Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine with an aryl or heteroaryl halide.

Materials:

  • 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 2-bromopyridine) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02-0.05 eq)

  • Phosphine ligand (e.g., Xantphos) (0.04-0.10 eq)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating block

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Trustworthiness of the Protocol: This protocol is based on well-established Buchwald-Hartwig amination methodology, a Nobel Prize-winning reaction widely used in the pharmaceutical industry for its reliability and broad substrate scope. The choice of catalyst, ligand, base, and solvent may require optimization depending on the specific coupling partners.

Conclusion

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a gateway to a vast chemical space of potential drug candidates. The straightforward reduction of the nitro group to a reactive amine, followed by a plethora of well-established chemical transformations, allows for the systematic exploration of structure-activity relationships and the development of novel therapeutics targeting a wide range of diseases. The protocols provided herein offer a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important intermediate.

References

  • Tan, Y., Chen, H., & Wan, Y. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(26), 4634-4656. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2023).
  • Waisser, K., et al. (2012). Prediction of anti-tuberculosis activity of 3-phenyl-2H-1,3-benzoxazine-2,4(3H)
  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-14). Elsevier.
  • Ishida, H., & Allen, D. J. (1996). Mechanical characterization of high performance polybenzoxazines. Polymer, 37(20), 4487-4495.
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4784-4792.
  • PubChem. 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. [Link]

  • Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. (1997). Chemical & Pharmaceutical Bulletin, 45(7), 1159-1165.
  • Scott, J. S., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(25), 11148-11161.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Journal of Heterocyclic Chemistry, 61(1), 2-15.
  • Synthesis of some new benzoxazine derivatives of biological interest. (2003). Asian Journal of Chemistry, 15(1), 323-326.
  • Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. (2021). Current Organic Chemistry, 25(10), 1184-1207.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2021). RSC Advances, 11(43), 26863-26871.
  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. (2015). European Journal of Medicinal Chemistry, 97, 665-675.
  • New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. (1977). Bioorganic Chemistry, 6(3), 245-252.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2019). New Journal of Chemistry, 43(2), 747-751.
  • Synthesis of Indole-Fused Pyrazino[1,2-a]quinazolinones by Copper(I)-Catalyzed Selective Hydroamination-Cyclization of Alkynyl-tethered Quinazolinones. (2024). The Journal of Organic Chemistry, 89(18), 12693–12703.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). Current Medicinal Chemistry, 29(26), 4634-4656.
  • 6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE [P80708]. ChemUniverse.
  • Synthesis of benzoxazine derivatives and their polymers. (2023). Polymer Testing, 121, 107977.
  • Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. (2004). Journal of Medicinal Chemistry, 47(27), 6716-6729.

Sources

Method

Application Notes & Protocols: Evaluating 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine as a Novel Antibacterial Agent

Prepared by: Senior Application Scientist, Antimicrobial Research Division Introduction: The Scientific Rationale The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Antimicrobial Research Division

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The 1,3-benzoxazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial properties.[1][2] Concurrently, nitroaromatic compounds have a long history as effective antimicrobial agents, such as metronidazole and chloramphenicol.[3] Their mechanism often involves intracellular reductive activation within the target pathogen, a process that generates cytotoxic reactive nitrogen and oxygen species (RNS/ROS).[4][5]

This guide focuses on 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine , a compound that strategically combines both the benzoxazine core and a nitroaromatic functional group. This unique combination presents a compelling hypothesis: the benzoxazine scaffold may facilitate cell entry and target interaction, while the nitro group serves as a pro-drug element, activated by bacterial nitroreductases to induce localized oxidative stress and cell death.[3][5]

These application notes provide a comprehensive framework for researchers to systematically evaluate the antibacterial potential of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each step, guiding the user from initial potency assessment to preliminary mechanistic insights.

Physicochemical Properties

A clear understanding of the test article's basic properties is fundamental for accurate experimental design, particularly for stock solution preparation and concentration calculations.

PropertyValueSource
Chemical Name 6-nitro-3,4-dihydro-2H-1,4-benzoxazine[6]
CAS Number 28226-22-4[6]
Molecular Formula C₈H₈N₂O₃[6]
Molecular Weight 180.16 g/mol [6]
Appearance Crystalline solid (typical)-
Melting Point 117°C to 119°C[6]

Hypothesized Mechanism of Action

The antibacterial activity of nitroaromatic compounds is typically dependent on their reduction within the bacterial cell.[3] We hypothesize a multi-stage mechanism where 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine acts as a prodrug, selectively activated by bacterial enzymes.

G cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_damage Cellular Damage Compound Benzoxazine (Lipophilic Scaffold) Entry Passive Diffusion Compound->Entry Membrane Permeation Nitroreductase Bacterial Nitroreductases Entry->Nitroreductase Intracellular Reduction Radical Nitro Anion Radical (NO₂⁻) Nitroreductase->Radical Bioactivation DNA DNA Damage (Strand Breaks) Radical->DNA Induces ROS/RNS (Oxidative Stress) Protein Protein Carbonylation Radical->Protein Induces ROS/RNS (Oxidative Stress) Lipid Lipid Peroxidation Radical->Lipid Induces ROS/RNS (Oxidative Stress) Death Bactericidal Effect DNA->Death Protein->Death Lipid->Death

Caption: Hypothesized bioactivation pathway of the nitro-benzoxazine compound.

Experimental Evaluation Workflow

A tiered or cascaded approach is the most efficient method for evaluating a novel antimicrobial candidate. This workflow ensures that resources are focused on compounds that demonstrate both high potency and selective toxicity.

G Start Compound Stock Preparation Primary Primary Screening: Potency Assessment Start->Primary MIC Protocol 1: Determine MIC & MBC Primary->MIC Secondary Secondary Screening: Selectivity Assessment MIC->Secondary Potent Activity Observed SI Calculate Selectivity Index (SI) MIC->SI Cytotox Protocol 2: Cytotoxicity Assays (MTT & LDH) Secondary->Cytotox Cytotox->SI Tertiary Tertiary Screening: Mechanism of Action SI->Tertiary Favorable SI (e.g., >10) ROS Protocol 3: ROS/RNS Production Tertiary->ROS Gyrase Protocol 4: DNA Gyrase Inhibition Tertiary->Gyrase Decision Go/No-Go Decision for Lead Optimization ROS->Decision Gyrase->Decision

Caption: A structured workflow for evaluating antibacterial candidates.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the potency of an antimicrobial agent.[7][8] It determines the lowest concentration required to inhibit the visible growth of a bacterium in vitro.[7] The Minimum Bactericidal Concentration (MBC) extends this by identifying the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9] The broth microdilution method described here is a standardized, high-throughput approach compliant with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

Materials:

  • 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Ensure complete dissolution.

    • Prepare a working solution (e.g., 640 µg/mL) by diluting the stock solution in sterile CAMHB. Note: The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[7] This final density is critical for result reproducibility.

  • Plate Setup (Broth Microdilution):

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound working solution (e.g., 640 µg/mL) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 320 down to 0.625 µg/mL).

    • Column 11 serves as the growth control (no compound).

    • Column 12 serves as the sterility control (no compound, no bacteria).

    • Inoculate wells in columns 1 through 11 with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL, and the compound concentrations will be halved (e.g., 160 down to 0.3125 µg/mL).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7]

  • MBC Determination:

    • From each well that shows growth inhibition (the MIC well and at least two more concentrated wells), plate 10 µL onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no colony growth, corresponding to a ≥99.9% kill rate.[9][10]

Protocol 2: Assessment of Cytotoxicity in Mammalian Cells

Rationale: An ideal antibiotic exhibits selective toxicity, meaning it is harmful to microbial targets but causes minimal harm to the host.[11][12] Assessing the cytotoxicity of the compound against mammalian cell lines is a critical step to determine its therapeutic window. We describe two complementary assays: the MTT assay, which measures metabolic activity via mitochondrial dehydrogenases, and the Lactate Dehydrogenase (LDH) assay, which measures cell membrane damage by detecting the release of this cytosolic enzyme.[13][14]

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, HepG2 - human liver carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., acidified isopropanol or DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • Triton™ X-100 (for maximum lysis control)

  • Plate reader (absorbance at ~570 nm for MTT, kit-specified wavelength for LDH)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-treatment" control.

    • Incubate for a relevant period (e.g., 24 or 48 hours).

  • MTT Assay Protocol:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

    • Carefully remove the medium and add 100 µL of solubilizing agent to each well to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm.

  • LDH Assay Protocol:

    • Controls: Prepare three essential controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with lysis buffer/Triton™ X-100), and (3) Background (medium only).

    • Carefully transfer a portion of the cell culture supernatant from each well to a new plate.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions. The assay involves an enzymatic reaction where LDH converts lactate to pyruvate, leading to a colorimetric or fluorometric signal.

    • Read the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis:

    • MTT: Calculate cell viability as a percentage relative to the vehicle control.

    • LDH: Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

    • Plot the data (percent viability or cytotoxicity vs. log concentration) and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability or 50% cytotoxicity).

Protocol 3: Mechanistic Insight - Intracellular ROS Production

Rationale: As hypothesized, the nitro-moiety of the compound is likely reduced inside bacteria to produce reactive oxygen species (ROS), which cause widespread damage to DNA, proteins, and lipids.[15] The H₂DCFDA probe is a cell-permeable, non-fluorescent molecule that, upon entering the cell, is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] Measuring the increase in fluorescence provides a direct indication of intracellular ROS generation.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Bacterial culture prepared as in Protocol 1

  • Phosphate-buffered saline (PBS), sterile

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm)

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-log phase, then harvest by centrifugation. Wash the cells twice with sterile PBS and resuspend in PBS to an OD₆₀₀ of ~0.5.

  • Probe Loading: Add H₂DCFDA to the bacterial suspension to a final concentration of 10 µM. Incubate in the dark for 30 minutes at 37°C to allow for probe uptake and deacetylation.

  • Treatment and Measurement:

    • Aliquot 100 µL of the probe-loaded bacterial suspension into the wells of a black 96-well plate.

    • Add 100 µL of the test compound (at MIC, 2x MIC, etc.) or positive control (H₂O₂) diluted in PBS.

    • Immediately begin measuring fluorescence every 5-10 minutes for 1-2 hours using a plate reader.

  • Data Analysis: Plot the relative fluorescence units (RFU) over time for each condition. A significant, dose-dependent increase in fluorescence compared to the untreated control indicates compound-induced ROS production.

Protocol 4: Mechanistic Insight - DNA Gyrase Inhibition Assay

Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[17] It is a well-validated target for antibiotics (e.g., fluoroquinolones).[18] An in vitro assay can determine if the test compound directly inhibits the supercoiling activity of this enzyme.

Materials:

  • Commercially available DNA gyrase supercoiling assay kit (typically includes purified E. coli DNA gyrase, relaxed plasmid DNA substrate, reaction buffer, and ATP).

  • Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin).

  • Agarose gel electrophoresis system.

  • DNA stain (e.g., SYBR™ Safe or ethidium bromide).

Procedure:

  • Reaction Setup: On ice, set up reactions according to the kit manufacturer's protocol. A typical reaction includes: reaction buffer, relaxed plasmid DNA, ATP, water, and varying concentrations of the test compound or control inhibitor.

  • Enzyme Addition: Add the DNA gyrase enzyme to all tubes except the "no enzyme" control.

  • Incubation: Incubate the reactions at 37°C for the time specified in the kit manual (e.g., 1 hour).

  • Termination: Stop the reactions by adding a stop buffer/loading dye containing SDS and/or Proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture onto a 1% agarose gel.

    • Run the gel until there is clear separation between the supercoiled (fastest migrating) and relaxed (slowest migrating) forms of the plasmid.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize it under UV or blue light.

    • In the "no inhibitor" control, the relaxed plasmid should be converted to the supercoiled form. Inhibition is observed as a dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed band. The IC₅₀ can be estimated as the concentration that inhibits 50% of the supercoiling activity.

Data Presentation and Interpretation

Table 2: Example MIC & MBC Data for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Bacterial Strain Type MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213 Gram-positive 8 16 Bactericidal (≤4)
E. coli ATCC 25922 Gram-negative 16 >128 Bacteriostatic (>4)
P. aeruginosa ATCC 27853 Gram-negative 64 >128 Bacteriostatic (>4)

Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.

Table 3: Example Cytotoxicity and Selectivity Index (SI)

Mammalian Cell Line Assay IC₅₀ (µg/mL) Selectivity Index vs. S. aureus (IC₅₀/MIC)
HEK293 MTT (48 hr) 150 18.75
HepG2 LDH (48 hr) 210 26.25

Interpretation: The Selectivity Index (SI) is a critical parameter. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacterial target than to mammalian cells, suggesting a promising therapeutic window.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Available at: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

  • Ward, C. S., & Bueno, C. A. (2019). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 24(18), 3378. Available at: [Link]

  • PubMed. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Available at: [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. In Allied Health Microbiology. Available at: [Link]

  • ACS Publications. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Applied Polymer Materials. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • PubMed. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Available at: [Link]

  • PubMed. (2005). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. In StatPearls. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Available at: [Link]

  • PubMed Central. (2014). Reactive oxygen species and the bacterial response to lethal stress. Available at: [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. (n.d.). Detecting Reactive Species in Bacteria. Available at: [Link]

  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • PubMed Central. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Available at: [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Bio-protocol. (2025). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]

  • ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available at: [Link]

  • PubMed Central. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available at: [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. Available at: [Link]

  • PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • PubMed. (1995). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Available at: [Link]

  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. Available at: [Link]

  • ResearchGate. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]

  • EUCAST. (2021). Clinical Breakpoint Tables. Available at: [Link]

  • PubMed Central. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • MDPI. (n.d.). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Available at: [Link]

  • Wikipedia. (n.d.). Reactive oxygen species. Available at: [Link]

Sources

Application

Application Notes and Protocols for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in Cell Culture Studies

Introduction: Unveiling the Potential of a Novel Benzoxazine Derivative The benzoxazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including antimicrobial, anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzoxazine Derivative

The benzoxazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The inherent molecular design flexibility of benzoxazines allows for the synthesis of a wide array of derivatives with tailored functionalities.[5] This application note focuses on a specific derivative, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine , a compound of interest due to the presence of a nitroaromatic moiety. Nitroaromatic compounds are a significant class of molecules in drug discovery, often requiring bioactivation to exert their effects and have been explored for their therapeutic potential.[6][7][8][9]

The strategic placement of a chloro and a nitro group on the benzoxazine ring suggests two primary avenues for its application in cell culture studies: as a potential fluorescent probe for cellular imaging and as a candidate for evaluating cytotoxic or therapeutic efficacy. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties, potentially rendering it a fluorogenic compound upon interaction with cellular components.[10][11] Furthermore, many nitroaromatic and benzoxazine derivatives have demonstrated significant antiproliferative effects.[12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in cell culture. It outlines detailed protocols for its characterization as a fluorescent probe and for assessing its cytotoxic potential, underpinned by the scientific rationale for each experimental step.

Part 1: 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine as a Potential Fluorescent Probe

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a well-established fluorophore used in creating fluorescent probes for cellular imaging.[11] Compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are classic examples of fluorogenic reagents that become fluorescent upon reaction with amines and thiols.[14][15] It is hypothesized that 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine may exhibit similar "turn-on" fluorescence in the presence of intracellular thiols, such as glutathione (GSH), which is abundant in the cytoplasm. This property would make it a valuable tool for live-cell imaging.[16][17]

Proposed Mechanism of Action as a Fluorescent Probe

The proposed mechanism involves the nucleophilic aromatic substitution of the chloro group by intracellular thiols. The strong electron-withdrawing nitro group makes the carbon atom attached to the chlorine highly electrophilic. Upon reaction with a thiol (e.g., GSH), the chlorine is displaced, and the resulting thioether conjugate is expected to be fluorescent.

Diagram 1: Proposed Bioactivation and Fluorescence Mechanism

G cluster_0 Cellular Environment cluster_1 Imaging Compound 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (Non-fluorescent) Product GSH-conjugate (Fluorescent) Compound->Product Nucleophilic Aromatic Substitution GSH Glutathione (GSH) GSH->Product Reactant Emission Fluorescent Emission Product->Emission Excitation Excitation Light Excitation->Product Detection Microscopy/Spectrofluorometry Emission->Detection

Protocol 1.1: Preparation of Stock and Working Solutions

Accurate and consistent preparation of the compound is critical for reproducible results.

Materials:

  • 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

Procedure:

  • Stock Solution (10 mM):

    • Carefully weigh out the required amount of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

    • Dissolve the compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium or PBS to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Note: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Protocol 1.2: Determination of Optimal Staining Concentration and Incubation Time

The goal is to find the lowest concentration and shortest incubation time that provide a robust fluorescent signal with minimal background.

Materials:

  • Adherent or suspension cells of interest (e.g., HeLa, A549, Jurkat)

  • 96-well clear-bottom black plates (for fluorescence microscopy)

  • Complete cell culture medium

  • Working solutions of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

  • Fluorescence microscope with appropriate filter sets (a starting point would be filters for DAPI, FITC, and TRITC to broadly screen for emission)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed them in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • For suspension cells, seed them at an appropriate density (e.g., 1 x 10^5 cells/well).

  • Compound Incubation:

    • Prepare a range of working concentrations (e.g., 0.5, 1, 2.5, 5, 10, 20 µM) in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Incubate the plate at 37°C in a CO2 incubator for various time points (e.g., 15, 30, 60, 120 minutes).

  • Imaging:

    • After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound compound.

    • Add fresh, pre-warmed complete medium or PBS to the wells.

    • Image the cells using a fluorescence microscope. Systematically test different excitation/emission filter sets to determine the spectral properties of the fluorescent product.

  • Analysis:

    • Evaluate the images for signal intensity, subcellular localization, and any signs of cytotoxicity (e.g., cell rounding, detachment).

    • Determine the concentration and incubation time that provide the best signal-to-noise ratio without inducing morphological changes.

ParameterRecommended Starting RangePurpose
Concentration 0.5 - 20 µMTo find the optimal signal with minimal toxicity.
Incubation Time 15 - 120 minutesTo determine the kinetics of uptake and reaction.
Cell Type A well-characterized cell line (e.g., HeLa)To establish a baseline for further studies.

Part 2: Evaluation of Cytotoxic Potential

Given that many benzoxazine and nitroaromatic compounds exhibit antiproliferative activity, it is crucial to assess the cytotoxicity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.[8][12][13] This information is vital for interpreting fluorescence data and for exploring its potential as a therapeutic agent.

Proposed Mechanism of Cytotoxicity

The cytotoxicity of nitroaromatic compounds is often linked to their bioreductive activation by cellular reductases, leading to the formation of reactive nitroso and hydroxylamino intermediates, and ultimately reactive oxygen species (ROS).[7][18] These reactive species can induce oxidative stress, damage cellular macromolecules like DNA and proteins, and trigger apoptotic or necrotic cell death pathways.

Diagram 2: Proposed Cytotoxicity Workflow

G cluster_0 Experimental Setup cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Culture Seed Cells Treatment Treat with 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (Dose-Response) Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT/XTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Incubation->Caspase_Assay IC50 Calculate IC50 Value MTT_Assay->IC50 Mechanism Elucidate Mechanism of Cell Death LDH_Assay->Mechanism Caspase_Assay->Mechanism

Sources

Method

Application Notes and Protocols for the Development of 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Derivatives in Drug Discovery

Introduction: The Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry The 1,4-benzoxazine ring system is recognized as a "privileged scaffold" in medicinal chemistry, owing to its presence in a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,4-benzoxazine ring system is recognized as a "privileged scaffold" in medicinal chemistry, owing to its presence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The inherent structural features of the benzoxazine core, including its conformational flexibility and the presence of hydrogen bond donors and acceptors, allow for favorable interactions with a variety of biological targets.

The subject of this guide, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, represents a particularly promising starting point for the development of novel therapeutic agents. The electron-withdrawing nature of the chloro and nitro substituents can significantly influence the molecule's electronic properties and reactivity, potentially enhancing its biological activity.[3] Furthermore, the nitro group and the secondary amine within the oxazine ring serve as versatile synthetic handles for the introduction of diverse chemical functionalities, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine. The protocols and application notes herein are designed to be both detailed and explanatory, providing not only the "how" but also the "why" behind the experimental choices.

PART 1: Synthesis of the Core Scaffold: 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

The synthesis of the target benzoxazine scaffold can be achieved through a two-step process starting from the commercially available 4-chloro-2-nitrophenol. The first step involves the reduction of the nitro group to an amine, followed by cyclization with a suitable two-carbon electrophile. A plausible and efficient route involves the synthesis of the intermediate 4-chloro-5-nitro-2-aminophenol, which is then cyclized to form the benzoxazine ring.

Protocol 1.1: Synthesis of 4-Chloro-5-nitro-2-aminophenol

This protocol is adapted from established methods for the selective reduction of dinitro compounds.[5]

Principle: The selective reduction of one nitro group in a dinitro-aromatic compound can be achieved using sodium sulfide in an aqueous or alcoholic medium. The sulfide ions act as a mild reducing agent, preferentially reducing one nitro group to an amino group.

Materials:

  • 4-chloro-2,5-dinitrophenol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2,5-dinitrophenol (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium sulfide nonahydrate (2-3 equivalents) in water.

  • Slowly add the sodium sulfide solution to the stirred solution of the dinitrophenol at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is acidic. This will precipitate the product.

  • Filter the crude product and wash with cold water.

  • For purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization: The structure of the synthesized 4-chloro-5-nitro-2-aminophenol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Synthesis of 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

This protocol is based on the general synthesis of 3,4-dihydro-2H-1,4-benzoxazines from 2-aminophenols.[6]

Principle: The cyclization of a 2-aminophenol with a 1,2-dihaloethane in the presence of a base is a common method for the formation of the 1,4-benzoxazine ring. The base deprotonates the phenolic hydroxyl and the amino groups, which then act as nucleophiles to displace the halogens in a stepwise manner.

Materials:

  • 4-Chloro-5-nitro-2-aminophenol (from Protocol 1.1)

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-5-nitro-2-aminophenol (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (3-4 equivalents).

  • Add 1,2-dibromoethane (1.1-1.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

PART 2: Derivatization Strategies

The 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine scaffold offers two primary sites for derivatization: the secondary amine in the oxazine ring and the nitro group on the benzene ring.

A. Modification of the Benzoxazine Nitrogen

The secondary amine at the N-4 position is a key site for introducing diversity. N-acylation and N-alkylation are two fundamental transformations to achieve this.

Principle: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Materials:

  • 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.2-1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acylated derivative by column chromatography or recrystallization.[7]

Principle: N-alkylation can be achieved by reacting the benzoxazine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Materials:

  • 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in DMF or acetonitrile, add the base (1.5-2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 equivalents) dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the N-alkylated product by column chromatography.[7]

B. Modification of the Nitro Group

The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized.

Principle: The aromatic nitro group can be reduced to an amino group using various reducing agents. A common and effective method that is tolerant of the chloro substituent is catalytic hydrogenation or the use of a metal in acidic media.[5][8]

Materials:

  • 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine derivative (from Part 2A)

  • Reducing agent (e.g., Palladium on carbon (Pd/C) with H₂ gas, or Tin(II) chloride (SnCl₂·2H₂O) in ethanol, or Iron powder in acetic acid)

  • Solvent (e.g., ethanol, methanol, ethyl acetate for hydrogenation; ethanol for SnCl₂; acetic acid for Fe)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure (using SnCl₂·2H₂O):

  • Dissolve the nitro-benzoxazine derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4-5 equivalents).

  • Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Filter the mixture through a pad of Celite to remove the tin salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the amino derivative.

  • Purify by column chromatography if necessary.

Further Derivatization of the Amino Group: The resulting 7-amino-6-chloro-benzoxazine derivative can be further modified via:

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

  • Diazotization and Sandmeyer-type reactions: Conversion of the amino group to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., -OH, -CN, -halogens).

PART 3: In Vitro Biological Evaluation

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known pharmacological profile of benzoxazines, initial screening should focus on anticancer and antimicrobial activities.[1][2]

Protocol 3.1: In Vitro Anticancer Screening

Principle: The antiproliferative activity of the synthesized compounds can be assessed using a cell viability assay, such as the MTT or MTS assay, on a panel of human cancer cell lines.

Workflow:

anticancer_screening_workflow start Synthesized Derivatives Library prepare_stock Prepare Stock Solutions (e.g., 10 mM in DMSO) start->prepare_stock treat_cells Treat Cells with Serial Dilutions of Compounds prepare_stock->treat_cells cell_culture Culture Human Cancer Cell Lines (e.g., MCF-7, HCT116, A549) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate->add_reagent measure_absorbance Measure Absorbance/ Fluorescence add_reagent->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis calculate_ic50->sar_analysis end Identify Lead Compounds sar_analysis->end antimicrobial_screening_workflow start Synthesized Derivatives Library prepare_stock Prepare Stock Solutions (e.g., 1 mg/mL in DMSO) start->prepare_stock serial_dilution Perform Serial Dilutions of Compounds in 96-well Plates prepare_stock->serial_dilution prepare_inoculum Prepare Bacterial/Fungal Inoculum inoculate Inoculate Wells with Microorganisms prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C (bacteria) or 28°C (fungi) for 18-24 hours inoculate->incubate visual_inspection Visually Inspect for Growth Inhibition incubate->visual_inspection determine_mic Determine Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic sar_analysis Structure-Activity Relationship (SAR) Analysis determine_mic->sar_analysis end Identify Lead Compounds sar_analysis->end

Caption: Workflow for in vitro antimicrobial screening.

Data Presentation: The results are presented as MIC values (the lowest concentration of the compound that completely inhibits visible growth of the microorganism). A lower MIC value indicates greater antimicrobial activity. The data should be tabulated for comparison against standard antibiotics (e.g., ciprofloxacin for bacteria) and antifungals (e.g., fluconazole for fungi). [3][9] Table 2: Example of Antimicrobial Activity Data Presentation

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Scaffold -H-NO₂>128>128>128
Derivative 1 -COCH₃-NO₂64128>128
Derivative 2 -CH₂Ph-NO₂3264128
Derivative 3 -H-NH₂128>128>128
Derivative 4 -COCH₃-NH₂163264
Ciprofloxacin --10.5-
Fluconazole ----8

PART 4: Safety and Handling

Caution: Nitroaromatic compounds are potentially toxic and can be explosive, especially at elevated temperatures or in the presence of contaminants. [10][11][12]It is imperative to handle these compounds with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. [13]* Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Thermal Stability: Avoid excessive heating of nitro compounds, as this can lead to decomposition. Perform reactions at the lowest effective temperature.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine scaffold provides a rich platform for the discovery of new drug candidates. The synthetic protocols and biological evaluation workflows detailed in this guide offer a systematic approach to the design, synthesis, and screening of a diverse library of derivatives. By carefully analyzing the structure-activity relationships, researchers can identify promising lead compounds for further optimization and development into novel therapeutics.

References

  • Bolotin, P. A., et al. (1965). Journal of General Chemistry of the USSR, 35(4), 711-714.
  • Brudz, V. G., et al. (1967). Journal of Organic Chemistry of the USSR, 3(1), 123-126.
  • Eberius, M., & Hügin, M. (2012). European Journal of Organic Chemistry, 2012(15), 2841-2848.
  • Flack, H. D. (1983). Acta Crystallographica Section A, 39(6), 876-881.
  • Huang, X., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(18), 4174-4177.
  • Khimich, E. N., et al. (2009). Russian Journal of General Chemistry, 79(11), 2420-2426.
  • Khimich, E. N., et al. (2010). Russian Journal of General Chemistry, 80(5), 1018-1023.
  • Loseva, M. V., et al. (1971). Chemistry of Heterocyclic Compounds, 7(8), 987-990.
  • Loseva, M. V., et al. (1972). Chemistry of Heterocyclic Compounds, 8(3), 312-315.
  • Macchiarulo, A., et al. (2002). Journal of Medicinal Chemistry, 45(24), 5287-5296.
  • Newman, D. J., & Cragg, G. M. (2020).
  • Pang, L., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(11), o4937-o4939.
  • Rigaku. (2012). CrystalClear-SM Expert.
  • Sheldrick, G. M. (2008). Acta Crystallographica Section A, 64(1), 112-122.
  • Thomford, N. E., et al. (2018). Molecules, 23(3), 625.
  • Wang, J., et al. (2021). European Journal of Medicinal Chemistry, 213, 113168.
  • Zivkovic, I., et al. (1995). Journal of Pharmacology and Experimental Therapeutics, 272(1), 300-309.
  • Saritha Garrepalli et al. (2011). Der Pharmacia Lettre, 3(2):427-432.

Sources

Application

Application Note: Antimicrobial Evaluation of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine against E. coli and S. aureus

Introduction: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Es...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, presents a formidable challenge to global public health.[1][2] The relentless evolution of resistance mechanisms necessitates the discovery and development of new chemical entities with potent antimicrobial activity.[3] Heterocyclic compounds, particularly those containing the 1,4-benzoxazine scaffold, have emerged as a promising class of bioactive molecules with a broad spectrum of pharmacological activities, including antimicrobial properties.[3][4][5] The introduction of specific substituents, such as halogens and nitro groups, to the benzoxazine ring can significantly modulate its biological activity. This application note provides a detailed guide for the comprehensive antimicrobial evaluation of a novel derivative, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine , against the Gram-negative bacterium E. coli and the Gram-positive bacterium S. aureus.

This guide is designed for researchers, scientists, and drug development professionals, offering a suite of robust protocols to not only determine the antimicrobial efficacy of the compound but also to elucidate its potential mechanism of action. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7][8]

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel antimicrobial agent involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This section details two universally accepted methods for MIC determination: broth microdilution and disk diffusion.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique that provides a precise MIC value, making it the gold standard for susceptibility testing.[7][8][9] The principle lies in challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

  • Preparation of Test Compound Stock Solution:

    • Dissolve 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of E. coli (e.g., ATCC 25922) or S. aureus (e.g., ATCC 29213).

    • Suspend the colonies in sterile saline (0.85%) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation (96-well microtiter plate):

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of the working solution of the test compound to the first well of each row and perform a two-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL after adding the bacterial inoculum.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis CompoundPrep Prepare Compound Stock (10 mg/mL in DMSO) SerialDilution Perform Serial Dilutions in 96-well plate CompoundPrep->SerialDilution InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination

Disk Diffusion Assay for Zone of Inhibition (ZOI) Measurement

The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method that provides a preliminary assessment of antimicrobial activity.[6][12][13] It is based on the principle of diffusion of the antimicrobial agent from a saturated paper disk through an agar medium inoculated with the test organism.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[10]

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine onto the agar surface.

    • Ensure firm contact between the disk and the agar.

    • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the organism to the compound.

Part 2: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on the chemical structure of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, which contains an electron-withdrawing nitro group and a halogen, potential mechanisms of action include disruption of the bacterial cell membrane and interaction with bacterial DNA.[14]

Bacterial Membrane Permeability Assay

This assay assesses the ability of the test compound to compromise the integrity of the bacterial cell membrane. The assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a damaged membrane.[13][15]

  • Bacterial Cell Preparation:

    • Grow E. coli or S. aureus to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES).

    • Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the bacterial suspension.

    • Add 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine at its MIC and 2x MIC.

    • Add NPN to a final concentration of 10 µM.

    • Measure the fluorescence intensity immediately using a microplate reader (Excitation: 350 nm, Emission: 420 nm).[15]

    • Monitor the fluorescence over time (e.g., every 5 minutes for 30 minutes).

  • Data Analysis:

    • An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.

NPNAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellPrep Prepare Bacterial Cells (Mid-log phase) Treatment Treat cells with Compound and NPN dye CellPrep->Treatment Fluorescence Measure Fluorescence (Ex: 350nm, Em: 420nm) Treatment->Fluorescence DataAnalysis Analyze Fluorescence Increase (Indicates membrane damage) Fluorescence->DataAnalysis

DNA Binding Assay

Many antimicrobial agents exert their effect by binding to bacterial DNA, thereby inhibiting essential processes like replication and transcription. A fluorescence intercalator displacement (FID) assay can be employed to investigate the DNA binding potential of the test compound.[16] This assay measures the displacement of a fluorescent DNA intercalator, such as ethidium bromide (EtBr), from DNA upon binding of the test compound.

  • Preparation of Solutions:

    • Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of EtBr in the same buffer.

    • Prepare a series of dilutions of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

  • Assay Procedure:

    • In a quartz cuvette, mix the ctDNA and EtBr solutions and allow them to equilibrate to obtain a stable fluorescence reading.

    • Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm).

    • Titrate the DNA-EtBr complex with increasing concentrations of the test compound.

    • Record the fluorescence intensity after each addition and incubation.

  • Data Analysis:

    • A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting a DNA binding interaction.

    • The data can be used to calculate the binding constant (Ksv) using the Stern-Volmer equation.

Data Presentation

Table 1: Antimicrobial Activity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
E. coli (ATCC 25922)[Insert Value][Insert Value]
S. aureus (ATCC 29213)[Insert Value][Insert Value]
Ciprofloxacin[Insert Value][Insert Value]
Table 2: Membrane Permeabilization and DNA Binding Affinity
AssayParameterValue
NPN Uptake Assay% Fluorescence Increase (at MIC)[Insert Value]
DNA Binding AssayStern-Volmer Constant (Ksv)[Insert Value]

Conclusion

This application note provides a comprehensive framework for the antimicrobial evaluation of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine against E. coli and S. aureus. The detailed protocols for determining the MIC, zone of inhibition, membrane permeability, and DNA binding will enable researchers to thoroughly characterize the antimicrobial properties of this novel compound. The insights gained from these studies will be instrumental in advancing the development of new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

  • Zhao, S., Zhou, C., & Xin, Z. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Applied Polymer Materials. Available at: [Link]

  • Yadav, P., et al. (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. PMC - NIH. Available at: [Link]

  • Al-Jumaili, A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Journal Name]. Available at: [Link]

  • Shinde, M. V. (2025). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Koval, O., et al. (2021). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available at: [Link]

  • Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay). [Source]. Available at: [Link]

  • Al-Jumaili, A., et al. (2022). Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. PMC - NIH. Available at: [Link]

  • Pouyan, H., et al. (2022). Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. PubMed Central. Available at: [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Gared, A., et al. (n.d.). Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. [Journal Name]. Available at: [Link]

  • Aki, E., et al. (2025). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. Available at: [Link]

  • Chua, S. L., et al. (2019). Nitroxide Functionalized Antibiotics Are Promising Eradication Agents against Staphylococcus aureus Biofilms. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?. ResearchGate. Available at: [Link]

  • CDC. (2025). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). Centers for Disease Control and Prevention. Available at: [Link]

  • [Source 16 not found]
  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. Available at: [Link]

  • [Source 18 not found]
  • [Source 19 not found]
  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. Available at: [Link]

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Silva, N., et al. (n.d.). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. Available at: [Link]

  • Brown, D. F. J. (2001). Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC - PubMed Central. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Hurley, L. H., et al. (n.d.). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. PMC - PubMed Central. Available at: [Link]

  • [Source 27 not found]
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Source]. Available at: [Link]

  • [Source 29 not found]
  • [Source 30 not found]
  • Wiegand, I., et al. (n.d.). Bacterial Membrane Permeability Assays. Bio-protocol. Available at: [Link]

  • [Source 32 not found]
  • [Source 33 not found]
  • [Source 34 not found]
  • EUCAST. (2023). EUCAST Frequently Asked Questions. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • [Source 36 not found]
  • [Source 37 not found]
  • Galdiero, M., et al. (2020). Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. PMC - NIH. Available at: [Link]

  • [Source 39 not found]
  • [Source 40 not found]
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Available at: [Link]

Sources

Method

Application Notes & Protocols: The Strategic Utility of 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in Advanced Organic Synthesis

Abstract This document provides a comprehensive technical guide on the application of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine as a pivotal intermediate in modern organic synthesis. Benzoxazine derivatives are fun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine as a pivotal intermediate in modern organic synthesis. Benzoxazine derivatives are fundamental scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antibacterial, and anti-inflammatory properties.[1][2] This guide elucidates the synthesis, characterization, and strategic application of this specific intermediate, with a particular focus on its role in constructing the core of highly significant pharmaceutical agents. Detailed, field-tested protocols are provided to enable researchers, chemists, and drug development professionals to effectively utilize this versatile building block in their synthetic campaigns.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged heterocyclic motif that forms the structural basis for numerous biologically active compounds and advanced materials like thermostable polymers.[1][3] The inherent chemical functionalities and rigid conformation of the benzoxazine core make it an attractive scaffold for designing molecules with specific biological targets. The strategic placement of substituents on the aromatic ring and the heterocyclic portion allows for fine-tuning of a molecule's physicochemical and pharmacological properties.

Among the vast library of benzoxazine derivatives, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine emerges as a particularly valuable intermediate. The electron-withdrawing nitro group and the chloro substituent activate the aromatic ring for subsequent nucleophilic aromatic substitution (SNAr) reactions, while the nitro group itself can be readily transformed into an amine, providing a handle for further molecular elaboration. This dual functionality makes it a cornerstone intermediate in the multi-step synthesis of complex molecules, most notably the tricyclic core of fluoroquinolone antibiotics such as Ofloxacin and its enantiomerically pure form, Levofloxacin.[4][5]

This guide will detail a robust protocol for the synthesis of this key intermediate and demonstrate its subsequent conversion into a precursor for these critical antibacterial agents.

Synthesis of the Intermediate: 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

The synthesis of 1,4-benzoxazine derivatives can be achieved through various methods, including the classical Mannich condensation involving a phenol, a primary amine, and formaldehyde.[6][7] However, for highly substituted and functionalized targets such as 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, a more controlled, multi-step approach is typically employed, often starting from a pre-functionalized aniline or phenol derivative.

The following protocol outlines a common and reliable pathway. The causality behind the choice of reagents and conditions is critical: the initial step involves the protection of the amine and subsequent ortho-hydroxylation, followed by nitration and cyclization.

Protocol 1: Synthesis of 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

This protocol is a representative synthesis; specific conditions may be optimized based on laboratory scale and equipment.

Step 1: Synthesis of 2-Amino-4-chloro-5-nitrophenol This starting material is commercially available but can also be synthesized from 4-chloro-3-nitrophenol via a controlled nitration and subsequent reduction or from a suitably substituted aniline.

Step 2: N-Alkylation with Ethylene Oxide or a 2-Haloethanol This step introduces the two-carbon unit required for the oxazine ring.

  • Dissolve 2-Amino-4-chloro-5-nitrophenol (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq), to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

  • Introduce 2-chloroethanol (1.2 eq) to the reaction mixture. The phenoxide attacks the carbon bearing the chlorine, displacing it in an SN2 reaction.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-hydroxyethyl) derivative.

Step 3: Intramolecular Cyclization (Mitsunobu Reaction) The Mitsunobu reaction provides a mild and efficient method for achieving the final ring closure.

  • Dissolve the N-(2-hydroxyethyl) intermediate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.[8] The causality here involves the in-situ formation of a phosphonium salt with the alcohol, which is then intramolecularly displaced by the amino group to form the benzoxazine ring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the solvent and purify the crude product by column chromatography on silica gel to afford the final product, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Synthetic Workflow Diagram

The logical flow of the synthesis is visualized below.

G cluster_0 Synthesis of the Intermediate A 2-Amino-4-chloro- 5-nitrophenol B N-Alkylation (2-Chloroethanol, K₂CO₃) A->B C N-(2-hydroxyethyl) Intermediate B->C D Intramolecular Cyclization (PPh₃, DEAD) C->D E 6-Chloro-7-nitro-3,4-dihydro- 2H-1,4-benzoxazine D->E

Caption: Synthetic pathway to the target intermediate.

Physicochemical & Safety Data
PropertyValueReference
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Appearance Yellow to orange solid
Melting Point 117-119 °C[9]
GHS Hazard H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)[10]
Signal Word Danger[10]

Note: The related compound 6-chloro-7-nitro-2H-benzo[b][6][11]oxazin-3(4H)-one has a molecular weight of 228.59 g/mol .[10] The target compound of this guide does not contain the ketone at the 3-position.

Application in Fluoroquinolone Synthesis

The strategic value of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is most evident in its application as a precursor to the tricyclic core of ofloxacin and levofloxacin. The protocol below outlines the key transformations required to build this advanced scaffold.

Protocol 2: Synthesis of the Pyridobenzoxazine Core

Step 1: Reduction of the Nitro Group The nitro group is reduced to a primary amine, which is essential for the subsequent annulation reaction.

  • Suspend 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. The hydrogenation catalytically reduces the nitro group to an amine.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. This intermediate is often used immediately in the next step.

Step 2: Condensation with Diethyl Ethoxymethylenemalonate (EMME) This step builds the pyridone ring.

  • React the crude 7-amino-6-chloro intermediate with diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • The reaction is typically performed neat or in a high-boiling solvent like diphenyl ether and heated to high temperatures (120-140 °C). This effects a condensation-cyclization cascade.

  • The amino group first displaces the ethoxy group of EMME, followed by a thermal intramolecular cyclization (Gould-Jacobs reaction) to form the di-substituted pyridone ring.

Step 3: Saponification The ester group is hydrolyzed to the corresponding carboxylic acid, a key functional group for the biological activity of fluoroquinolones.

  • Treat the product from the previous step with an aqueous base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol.

  • Heat the mixture to reflux until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with an acid like HCl to precipitate the carboxylic acid product.

  • Filter, wash with water, and dry to obtain the core acid, a direct precursor to ofloxacin/levofloxacin.[5]

Application Workflow Diagram

G cluster_1 Application in Fluoroquinolone Synthesis A 6-Chloro-7-nitro-3,4-dihydro- 2H-1,4-benzoxazine B Nitro Reduction (H₂, Pd/C) A->B C 7-Amino-6-chloro Intermediate B->C D Condensation/Cyclization (EMME, Heat) C->D E Pyridobenzoxazine Ester D->E F Saponification (NaOH, H₂O/EtOH) E->F G Fluoroquinolone Core Acid (e.g., Ofloxacin Precursor) F->G

Caption: Conversion of the intermediate to a core drug scaffold.

Conclusion

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a high-value intermediate whose functional group arrangement allows for a logical and efficient entry into complex molecular architectures. The protocols and rationale presented herein demonstrate its strategic importance, particularly in the synthesis of medicinally vital fluoroquinolone antibiotics. By understanding the causality behind each synthetic step, from the initial construction of the benzoxazine ring to its elaboration into a polycyclic drug core, researchers can leverage this powerful building block to advance programs in drug discovery and development.

References

  • Ohashi, S., & Ishida, H. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • European Patent Office. (n.d.). PROCESS FOR OBTAINING BENZOXAZINES USEFUL FOR THE SYNTHESIS OF OFLOXACIN, LEVOFLOXACIN AND DERIVATIVES THEREOF. Google Patents.
  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Retrieved from [Link]

  • Asiatic Journal of Chemistry. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health (NIH). Retrieved from [Link]

  • Sciforum. (n.d.). An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis and Purification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). AN EFFICIENT SYNTHESIS OF OFLOXACIN AND LEVOFLOXACIN FROM 3,4-DIFLUOROANILINE. Retrieved from [Link]

Sources

Application

Synthesis and Purification of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed protocol for the laboratory synthesis and purification of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the development of various pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis and purification of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the development of various pharmaceutical and materials science applications. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Context

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and advanced polymers. The introduction of specific substituents, such as chloro and nitro groups, onto the benzoxazine ring system can significantly modulate the molecule's physicochemical properties, reactivity, and biological activity. The target molecule, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, serves as a valuable building block for further chemical elaboration, enabling the exploration of new chemical space in drug discovery and the development of high-performance polymers with enhanced thermal and mechanical properties.

The synthetic strategy outlined herein is a two-step process commencing with the synthesis of the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine precursor via a Mannich-type condensation reaction. This is followed by an electrophilic aromatic substitution, specifically nitration, to introduce the nitro group at the 7-position of the benzoxazine ring. The regioselectivity of the nitration is directed by the activating effect of the amino ether moiety and the deactivating, ortho-para directing effect of the chloro substituent.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process: precursor synthesis followed by nitration and subsequent purification.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration and Purification Reactants_1 4-Chloro-2-aminophenol + 1,2-Dibromoethane Reaction_1 Cyclization Reactants_1->Reaction_1 Product_1 6-chloro-3,4-dihydro-2H-1,4-benzoxazine Reaction_1->Product_1 Reactants_2 6-chloro-3,4-dihydro-2H-1,4-benzoxazine + Nitrating Mixture (HNO3/H2SO4) Product_1->Reactants_2 Precursor Reaction_2 Nitration Reactants_2->Reaction_2 Product_2 Crude 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Reaction_2->Product_2 Purification Purification (Recrystallization/ Column Chromatography) Product_2->Purification Final_Product Pure 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Purification->Final_Product caption Figure 1: Overall synthetic workflow.

Caption: Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (Precursor)

The synthesis of the benzoxazine precursor is achieved through the cyclization of 4-chloro-2-aminophenol with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism where the amino and hydroxyl groups of the aminophenol displace the bromine atoms of 1,2-dibromoethane to form the heterocyclic ring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-2-aminophenol≥98%Sigma-Aldrich
1,2-Dibromoethane≥99%Acros OrganicsCaution: Toxic and carcinogenic. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificUsed as a base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Diethyl EtherAnhydrous, ≥99%J.T. BakerFor extraction.
Saturated Sodium Bicarbonate SolutionFor washing.
Brine (Saturated NaCl solution)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-aminophenol (10.0 g, 69.6 mmol) and anhydrous potassium carbonate (28.9 g, 209 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask.

  • Reagent Addition: While stirring, add 1,2-dibromoethane (14.4 g, 76.6 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 6-chloro-3,4-dihydro-2H-1,4-benzoxazine as a solid.

PART 2: Nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

The nitration of the benzoxazine precursor is a critical step that requires careful control of the reaction temperature to prevent side reactions. A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-chloro-3,4-dihydro-2H-1,4-benzoxazineSynthesized in Part 1
Concentrated Sulfuric Acid (H₂SO₄)98%Sigma-AldrichCaution: Highly corrosive.
Concentrated Nitric Acid (HNO₃)70%Fisher ScientificCaution: Strong oxidizer and highly corrosive.[1][2]
Dichloromethane (CH₂Cl₂)ACS GradeJ.T. BakerFor extraction.
Saturated Sodium Bicarbonate SolutionFor neutralization and washing.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
EthanolReagent GradeFor recrystallization.
Step-by-Step Protocol
  • Preparation of Nitrating Mixture: In a 100 mL flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) while maintaining the temperature below 10 °C. Extreme caution is advised during this step as the mixing is highly exothermic. [3][4]

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (5.0 g, 29.5 mmol) in concentrated sulfuric acid (30 mL) at 0 °C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the benzoxazine over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with gentle stirring.

  • Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at 50 °C.

Purification of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

The crude product can be purified by either recrystallization or column chromatography to obtain the final product with high purity.

Recrystallization Protocol
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many nitroaromatic compounds.[5]

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Column Chromatography Protocol

For highly pure samples, column chromatography is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the prepared column. Elute the column with the mobile phase and collect fractions. Monitor the fractions by TLC and combine the fractions containing the pure product. Evaporate the solvent to obtain the purified 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.[6][7]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Aromatic protons will show characteristic shifts and coupling patterns. The presence of the nitro group will cause a downfield shift of the adjacent protons. Protons on the heterocyclic ring will appear as multiplets in the upfield region.
¹³C NMR (100 MHz, CDCl₃)Aromatic carbons will appear in the 110-150 ppm region. The carbon bearing the nitro group will be significantly deshielded. Carbons of the heterocyclic ring will be in the upfield region.
FT-IR (KBr, cm⁻¹)Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹).[8]
Mass Spectrometry (ESI-MS) The molecular ion peak corresponding to the mass of the product ([M+H]⁺) should be observed.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][9]

  • 1,2-Dibromoethane: This compound is toxic and a suspected carcinogen. Handle with extreme care.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[1][2] The mixing process is highly exothermic and must be done slowly and with cooling.[3][4] Always add acid to water, not the other way around, when preparing aqueous solutions. An emergency eyewash and safety shower should be readily accessible.[1]

References

  • Andreu, R., Reina, J. A., & Ronda, J. C. (2008). Studies on the thermal polymerization of substituted benzoxazine monomers: electronic effects. Journal of Polymer Science Part A: Polymer Chemistry, 46(10), 3353-3366.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link] Harbour.co.nz/site/easth Harbour/files/sds/437.pdf

  • Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-8). Elsevier.
  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Retrieved from [Link]

  • Telli, A. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and professionals in drug development focused on optimizing the synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and professionals in drug development focused on optimizing the synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine. Our aim is to equip you with the necessary insights to enhance yield, improve purity, and overcome common challenges in this synthetic procedure.

Introduction

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a key intermediate in the synthesis of various biologically active compounds. The introduction of a nitro group onto the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold is a critical step that often presents challenges in terms of regioselectivity and yield. This guide is designed to provide practical solutions to common issues encountered during this electrophilic aromatic substitution reaction.

General Synthesis Scheme

The primary route for the synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine involves the nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine.

Caption: General reaction scheme for the nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine can stem from several factors, including incomplete reaction, formation of byproducts, or loss of product during workup and purification.

A. Incomplete Reaction

An incomplete reaction is often due to suboptimal reaction conditions. The nitronium ion (NO₂⁺), the active electrophile, must be generated in sufficient concentration and the reaction must be allowed to proceed to completion.

  • Solution:

    • Optimize Nitrating Agent Concentration: A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion. Ensure the use of high-purity, concentrated acids. The ratio of H₂SO₄ to HNO₃ can be critical; a higher proportion of sulfuric acid will increase the concentration of the nitronium ion.

    • Control Reaction Temperature: The nitration of aromatic compounds is an exothermic reaction. Insufficient cooling can lead to side reactions, while excessively low temperatures can slow the reaction rate to a crawl. It is crucial to maintain the recommended temperature range throughout the addition of the substrate and for the duration of the reaction.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This will help you determine the optimal reaction time and prevent premature quenching of the reaction.

B. Formation of Byproducts

The formation of undesired byproducts is a common cause of low yields. In this specific nitration, potential byproducts include positional isomers (e.g., nitration at the 5 or 8 position) and dinitro compounds.

  • Solution:

    • Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of nitration. The chloro group is an ortho-, para-director, while the ether and amine functionalities of the benzoxazine ring are also activating and ortho-, para-directing. The combination of these groups favors nitration at the 7-position. However, aggressive reaction conditions can lead to a loss of selectivity.

    • Control Stoichiometry: Use a controlled amount of the nitrating agent. An excess of nitric acid, especially at elevated temperatures, can lead to the formation of dinitrated products.

    • Temperature Control: As mentioned, maintaining a low temperature is crucial for minimizing the formation of byproducts.

C. Product Loss During Workup and Purification

Significant amounts of the product can be lost during the isolation and purification steps.

  • Solution:

    • Careful Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice. This should be done slowly and with vigorous stirring to dissipate heat and prevent the decomposition of the product.

    • Efficient Extraction: After quenching, the product is often extracted into an organic solvent. Ensure complete extraction by performing multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Optimized Purification: Recrystallization is a common method for purifying the final product.[1][2] The choice of solvent is critical for obtaining high purity and yield. A solvent system in which the product is sparingly soluble at low temperatures and highly soluble at high temperatures is ideal. Column chromatography can also be used for purification, though this may lead to some product loss on the stationary phase.[1][3]

Question 2: My final product is impure, with significant amounts of starting material and/or other isomers. How can I improve the purity?

Answer:

Product impurity is a common issue that can often be resolved by refining the reaction and purification procedures.

A. Presence of Unreacted Starting Material

The presence of unreacted 6-chloro-3,4-dihydro-2H-1,4-benzoxazine indicates an incomplete reaction.

  • Solution:

    • Reaction Time and Temperature: As detailed in the previous section, ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Use TLC to confirm the absence of starting material before quenching the reaction.

    • Adequate Mixing: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between the reactants.

B. Formation of Positional Isomers

The formation of isomers, such as 6-chloro-5-nitro- or 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine, can be a significant issue.

  • Solution:

    • Understanding Directing Effects: The substituents on the aromatic ring direct the incoming nitro group. The chloro group at position 6 and the ether oxygen at position 1 are both ortho-, para-directing. The amine at position 4 is also an activating ortho-, para-director. The combination of these directing effects strongly favors substitution at the 7-position.

    • Milder Nitrating Agents: If isomeric impurities are a persistent problem, consider using a milder nitrating agent. While nitric acid in sulfuric acid is standard, other reagents can offer greater selectivity in some cases.

    • Purification: If the formation of isomers cannot be completely avoided, a robust purification method is essential. Recrystallization may not be sufficient to separate isomers with similar polarities. In such cases, column chromatography with a carefully selected eluent system is often necessary.[1][2][3]

Optimized Reaction Conditions Summary
ParameterRecommended ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Efficient generation of the nitronium ion (NO₂⁺).
Stoichiometry 1.0 - 1.2 equivalents of HNO₃Minimizes the formation of dinitrated byproducts.
Temperature 0 - 10 °CReduces the rate of side reactions and improves regioselectivity.
Reaction Time 1 - 3 hours (monitor by TLC)Ensures the reaction goes to completion without prolonged exposure to harsh conditions.
Quenching Slow addition to ice-waterControls the exotherm and prevents product degradation.
Purification Recrystallization or column chromatographyTo achieve high purity of the final product.[1][2][3]

Frequently Asked Questions (FAQs)

What is the mechanism of the nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine?

The nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine is an electrophilic aromatic substitution reaction. The mechanism involves three key steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of the benzoxazine attacks the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (such as water or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO₃ + H₂SO₄ HNO₃ + H₂SO₄ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ + HSO₄⁻ HNO₃ + H₂SO₄->H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ H₂NO₃⁺ NO₂⁺ + H₂O NO₂⁺ + H₂O H₂NO₃⁺->NO₂⁺ + H₂O Benzoxazine + NO₂⁺ Benzoxazine + NO₂⁺ Sigma Complex (Arenium Ion) Sigma Complex (Arenium Ion) Benzoxazine + NO₂⁺->Sigma Complex (Arenium Ion) Sigma Complex + H₂O Sigma Complex + H₂O Nitrated Product + H₃O⁺ Nitrated Product + H₃O⁺ Sigma Complex + H₂O->Nitrated Product + H₃O⁺

Caption: Mechanism of electrophilic aromatic nitration.

What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The chemical shifts and coupling constants of the aromatic protons can confirm the position of the nitro group. Impurities, such as starting material or isomers, will give rise to distinct signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of the final product and quantifying any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

What are the key safety precautions for this synthesis?
  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is exothermic. It is crucial to control the temperature with an ice bath and add reagents slowly to prevent the reaction from running away.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and are often thermally unstable. Handle the final product with care and avoid exposure to high temperatures.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice-salt bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 equivalents) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Addition of Substrate: Dissolve 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (1.0 equivalent) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture, ensuring the temperature remains between 0 and 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization: If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers (Basel). Available at: [Link]

  • Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. (2017). Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. (2017). Advanced and Emerging Polybenzoxazine Science and Technology. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society. Available at: [Link]

  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. (1995). Journal of Chemical Research. Available at: [Link]

  • Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (2017). Advanced and Emerging Polybenzoxazine Science and Technology. Available at: [Link]

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[4][5]benzoxazines. (2014). Tetrahedron: Asymmetry. Available at: [Link]

  • Process for the purification of diaminophenothiazinium compounds. (2015). Google Patents.

Sources

Optimization

overcoming solubility issues of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in biological assays

Your comprehensive guide to overcoming solubility challenges in biological assays. Welcome, researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Your comprehensive guide to overcoming solubility challenges in biological assays.

Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support and troubleshooting advice for working with 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine. Given the compound's predicted physicochemical properties—a calculated LogP of 1.5791 and a Topological Polar Surface Area (TPSA) of 81.47[1]—it is anticipated to have low aqueous solubility, a common challenge in biological assays.[2][3]

Poor solubility can lead to a variety of experimental issues, including underestimated biological activity, reduced high-throughput screening (HTS) hit rates, and inaccurate structure-activity relationships (SAR).[2] This guide will equip you with the knowledge and protocols to mitigate these issues and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I add my DMSO stock of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic sign of a compound crashing out of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its ability to keep a compound solubilized dramatically decreases when diluted into an aqueous environment. The hydrophobic nature of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, as suggested by its benzoxazine core, means it prefers a non-polar environment.[4][5] When the DMSO concentration drops upon addition to your buffer, the compound is no longer stable in the now predominantly aqueous solution and precipitates.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.5%, to minimize solvent-induced artifacts and cytotoxicity.[6]

  • Optimize the Dilution Protocol: Instead of a single, large dilution, perform a serial dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Consider Co-solvents: The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of hydrophobic compounds.[7]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay, and what are the potential consequences of exceeding it?

A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%.[6] Many cell lines can tolerate up to 1%, but this should be empirically determined.

Potential Consequences of High DMSO Concentrations:

  • Cytotoxicity: DMSO concentrations of 5% and 10% have been shown to be cytotoxic to various cell types.[6]

  • Altered Cell Morphology and Function: DMSO can make cell membranes more permeable, which can interfere with normal cellular processes.[8]

  • Assay Interference: DMSO can sometimes interfere with assay signals or interact with target proteins.[8]

Best Practice: Always run a vehicle control (your final assay buffer with the same concentration of DMSO used to dissolve the compound) to account for any solvent effects.

Q3: My compound seems to be insoluble even in 100% DMSO. What are my options?

A3: While uncommon for many small molecules, some compounds exhibit poor solubility even in neat DMSO.

Initial Troubleshooting:

  • Gentle Warming: Briefly warming the solution to 37°C can sometimes aid dissolution.[9]

  • Sonication: Using a bath sonicator can help break up solid particles and facilitate solubilization.

Alternative Solvents (with caution):

If the compound remains insoluble, you might consider other organic solvents. However, their compatibility with your specific assay must be thoroughly validated.

SolventConsiderations
Dimethylformamide (DMF) A strong organic solvent, but can be more toxic to cells than DMSO.
Ethanol Generally less toxic than DMSO and DMF, but also a weaker solvent for highly hydrophobic compounds.

Always determine the maximum tolerable concentration of any new solvent in your assay system before proceeding.

Part 2: Troubleshooting Guides & Protocols

Issue 1: Compound Precipitation in Cell Culture Media

You've successfully made a stock solution in DMSO, but upon adding it to your cell culture media, you observe a cloudy precipitate. This can invalidate your results by reducing the effective concentration of your compound and potentially causing cellular stress due to the particulate matter.[10][11]

Root Cause Analysis Workflow

Caption: Workflow for troubleshooting compound precipitation.

Protocol 1: Optimized Dilution for Working Solutions

This protocol minimizes the rapid change in solvent polarity that can cause precipitation.

  • Prepare a High-Concentration Stock: Dissolve 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in 100% DMSO to make a 10 mM stock solution.[12]

  • Intermediate Dilution: Perform an intermediate dilution of your stock solution in a suitable co-solvent or serum-free media. For example, dilute your 10 mM stock 1:10 in propylene glycol.

  • Final Dilution: Add the intermediate dilution to your final assay media to reach the desired working concentration.

Issue 2: Inconsistent Assay Results and Poor Reproducibility

Inconsistent data is often a symptom of underlying solubility issues. If your compound is not fully solubilized, the actual concentration being tested will vary between experiments.

Strategy 1: Employing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[13] This is a powerful technique for improving the delivery of poorly soluble drugs in biological systems.[14][15]

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation A Hydrophobic Compound Insoluble C Soluble Complex Compound Encapsulated A:f0->C:f0 Encapsulation B Cyclodextrin Hydrophilic Exterior Hydrophobic Interior B:f2->A:f0

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative with improved solubility and safety.

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 1-5% (w/v). Gentle warming may be required.

  • Add the Compound: Add your DMSO stock of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine to the cyclodextrin solution while vortexing.

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with continuous gentle agitation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: It is crucial to determine the actual concentration of the solubilized compound using a suitable analytical method like HPLC-UV.

Strategy 2: Utilizing Co-solvent Systems

A co-solvent system involves a mixture of water and one or more water-miscible organic solvents to increase the solubility of a non-polar solute.[7][16]

Recommended Co-solvents and Their Properties
Co-solventTypical Concentration Range in Final AssayKey Considerations
Propylene Glycol (PG) 1-10%Generally well-tolerated by cells; can increase viscosity.
Polyethylene Glycol 400 (PEG-400) 1-10%Lower toxicity than many other glycols.
Ethanol 0.5-2%Can be cytotoxic at higher concentrations.
Protocol 3: Developing a Co-solvent Formulation
  • Solubility Screening: Empirically test the solubility of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine in various co-solvents (e.g., PG, PEG-400).

  • Prepare a Concentrated Stock: Dissolve the compound in the chosen co-solvent at a high concentration.

  • Dilution into Assay Buffer: Dilute the co-solvent stock into your aqueous assay buffer to the final desired concentration.

  • Vehicle Control: As with any formulation, a vehicle control containing the same final concentration of the co-solvent is essential.

Part 3: Advanced Strategies

Solid Dispersions

For particularly challenging compounds, creating a solid dispersion can be an effective strategy.[17] This involves dispersing the compound in an inert carrier matrix at the solid state.[17] Common methods include the solvent evaporation technique, where the drug and a hydrophilic carrier are co-dissolved in a volatile solvent, which is then evaporated.[18]

Particle Size Reduction

Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can enhance its dissolution rate.[19] Techniques like micronization can be employed to achieve this.[19]

By systematically applying the principles and protocols outlined in this guide, you can effectively overcome the solubility challenges associated with 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, leading to more reliable and reproducible data in your biological assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Bolis, C., Gissendanner, S., & Glick, M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. Available from: [Link]

  • Modasiya, M. K., Patel, V. M., & Shah, D. A. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Gomes, G. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available from: [Link]

  • Kerkel, F., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available from: [Link]

  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Available from: [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Chemistry LibreTexts. (2023, November 7). Preparing Solutions. Available from: [Link]

  • Elsevier. (2023, July 3). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Available from: [Link]

  • National Institutes of Health. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • ResearchGate. (n.d.). Effect of DMSO on morphology and viability of cells. Available from: [Link]

  • PubMed. (2012, February 14). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. Available from: [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • ResearchGate. (n.d.). Techniques to enhance solubility of hydrophobic drugs: An overview. Available from: [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available from: [Link]

  • Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]

  • National Institutes of Health. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Available from: [Link]

  • ResearchGate. (n.d.). Cyclodextrins in drug delivery (Review). Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ACS Publications. (2024, January 22). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. Available from: [Link]

  • National Institutes of Health. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. Available from: [Link]

  • ResearchGate. (2024). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. Available from: [Link]

  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • YouTube. (2020, February 25). Solution-making strategies & practical advice. Available from: [Link]

  • American Chemical Society. (2024, January 12). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. Available from: [Link]

  • MDPI. (n.d.). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. Available from: [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • National Institutes of Health. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]

  • Quora. (2021, November 8). How to prepare a stock solution from a substance of unknown concentration. Available from: [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Chlorinated Nitrobenzoxazine Compounds

Introduction Chlorinated nitrobenzoxazine monomers are advanced intermediates crucial for the development of high-performance polymers and specialized pharmaceutical agents. Their unique structure, featuring a chlorine a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated nitrobenzoxazine monomers are advanced intermediates crucial for the development of high-performance polymers and specialized pharmaceutical agents. Their unique structure, featuring a chlorine atom and a nitro group on the benzoxazine core, imparts desirable properties but also presents significant purification challenges. The strong electron-withdrawing nature of both substituents creates a highly polar and reactive molecule, prone to forming tenacious impurities such as regioisomers, unreacted starting materials, and oligomers.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating these challenges. Drawing from established protocols and the underlying chemical principles, we offer troubleshooting advice, detailed purification workflows, and answers to frequently asked questions to enable the consistent isolation of high-purity chlorinated nitrobenzoxazine compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of chlorinated nitrobenzoxazine compounds in a practical question-and-answer format.

Question 1: My crude product is a dark, intractable oil that refuses to crystallize. How can I purify it?

Answer: This is a common issue, often caused by the presence of unreacted starting materials (phenols, primary amines) and low-molecular-weight oligomers which act as crystallization inhibitors. The high polarity imparted by the nitro group can also contribute to this behavior.

  • Causality: Oligomers, formed by premature ring-opening or side reactions, disrupt the formation of a uniform crystal lattice. Residual solvents can also play a role. A multi-step approach is necessary.

  • Immediate Action (Liquid-Liquid Extraction):

    • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Perform an aqueous wash with a dilute acid (e.g., 1M HCl) to remove any unreacted primary amines.

    • Follow with a dilute base wash (e.g., 1M NaOH) to remove unreacted phenolic starting materials.[1]

    • Wash with brine to remove residual water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • If the Product is Still Oily (Column Chromatography): This is the most effective method for separating the monomer from oligomers and other non-ionic impurities.[2] The choice of eluent is critical.

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

    • Mobile Phase Strategy: A non-polar/polar solvent system is required. Start with a low-polarity mixture and gradually increase it. A common starting point is a Hexane:Ethyl Acetate system. For a typical chlorinated nitrobenzoxazine, begin with a 9:1 or 8:2 (Hexane:EtOAc) ratio and monitor the separation by Thin Layer Chromatography (TLC).

    • Self-Validation: Run a TLC of your crude material first to determine the optimal solvent system. The desired product spot should have an Rf value between 0.3 and 0.4 for good separation. Impurities should be either baseline (oligomers, polar phenols) or at the solvent front (non-polar impurities).

Question 2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening?

Answer: Streaking is typically a sign of compound instability on the silica gel or overloading. The acidic nature of silica can sometimes lead to the hydrolysis of the benzoxazine ring, especially with prolonged exposure.

  • Causality: The lone pairs on the oxygen and nitrogen atoms in the oxazine ring can be protonated by the acidic silanol groups on the silica surface, leading to strong, non-specific binding or even ring-opening.[3]

  • Troubleshooting Steps:

    • Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (NEt₃) by volume. This neutralizes the acidic sites on the silica surface, preventing compound degradation and improving elution.

    • Use an Alternative Stationary Phase: If streaking persists, consider using neutral alumina as your stationary phase.

    • Check Compound Loading: Do not overload the column. A good rule of thumb is a 1:50 to 1:100 ratio of crude compound to silica gel by weight.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the column in a timely manner.

Question 3: My analytical data (¹H NMR, LC-MS) shows a mixture of regioisomers that I cannot separate with standard silica gel chromatography. What are my options?

Answer: Separating regioisomers (e.g., 6-chloro-8-nitro vs. 8-chloro-6-nitro) is a significant challenge because they often have very similar polarities. The key is to exploit subtle differences in their electronic structure and shape.

  • Causality: The isomers have identical molecular weights and similar functional groups. Separation relies on differential interactions with the stationary phase. The position of the electron-withdrawing nitro and chloro groups alters the molecule's dipole moment and its ability to engage in π-π stacking interactions.

  • Advanced Chromatography Techniques:

    • Reverse-Phase HPLC (RP-HPLC): This is often the best method for isomer separation. A C18 column is a good starting point. The mobile phase is typically a mixture of acetonitrile and water or methanol and water.[2][4]

    • Specialized Normal-Phase HPLC: For compounds that are amenable to normal phase, consider columns designed to enhance π-π interactions. Phenyl or naphthyl-based columns can provide better selectivity for aromatic isomers compared to standard silica.[5]

    • Optimize Mobile Phase: Small changes can have a big effect. Adding a small amount of a third solvent (e.g., a few drops of isopropanol or methanol to a hexane/ethyl acetate system) can sometimes improve selectivity.

Detailed Purification Protocols

Protocol 1: Multi-Step Purification of a Crude Chlorinated Nitrobenzoxazine

This protocol describes a comprehensive workflow from a crude reaction mixture to a highly purified product.

Step 1: Initial Workup & Extraction

  • Quench the reaction mixture as appropriate (e.g., by adding water or ice).

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., Dichloromethane).

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 50 mL per 100 mL of organic phase)

    • Water (1 x 50 mL)

    • 1M NaOH (2 x 50 mL)

    • Water (1 x 50 mL)

    • Saturated NaCl (brine) solution (1 x 50 mL)

  • Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Flash Column Chromatography

  • Determine the optimal eluent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Prepare the column by wet-slurry packing with silica gel in the initial, low-polarity eluent.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed material onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Step 3: Recrystallization

  • Choose a suitable solvent system. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol/water, ethyl acetate/hexane, or isopropanol.

  • Dissolve the solid from the column in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

  • Validation: Check the purity by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR). The ¹H NMR of a highly pure benzoxazine monomer should show sharp, well-defined peaks, whereas crude products often show broadened peaks due to oligomers.[2]

Data Summary Table: Chromatography Starting Conditions

The optimal mobile phase for chromatography depends on the specific substitution pattern. The following table provides empirically derived starting points for TLC analysis.

Substitution Pattern ExampleKey Structural FeaturePredicted PolarityRecommended Starting TLC System (Hexane:EtOAc)Expected Rf Range
6-Chloro-8-nitro- Nitro group para to oxazine oxygenHigh7:30.30 - 0.45
8-Chloro-6-nitro- Nitro group ortho to oxazine oxygenVery High6:40.25 - 0.40
7-Chloro-6-nitro- Adjacent electron-withdrawing groupsHigh, potential for intramolecular H-bonding7:30.35 - 0.50
5-Chloro-6-nitro- Steric hindrance around nitro groupModerate-High8:20.40 - 0.55

Visual Workflow and Logic Diagrams

Purification Decision Workflow

This diagram outlines the logical steps for purifying a crude chlorinated nitrobenzoxazine product.

Purification_Workflow cluster_start Start cluster_analysis Analysis & Triage cluster_purification Purification Steps cluster_end Finish Crude Crude Reaction Product Analysis Analyze Purity (TLC, ¹H NMR) Crude->Analysis IsOily Is Product an Oil? Analysis->IsOily Crude/Impure Pure Pure Product (Verify by MP, NMR, LC-MS) Analysis->Pure Sufficiently Pure Workup Aqueous Workup (Acid/Base Wash) IsOily->Workup Yes Chromatography Column Chromatography (Silica or Alumina) IsOily->Chromatography No, but impure solid Workup->Chromatography Recrystallize Recrystallization Chromatography->Recrystallize Recrystallize->Pure

Caption: Decision tree for selecting the appropriate purification method.

Impurity Source and Removal Diagram

This diagram illustrates the common sources of impurities and the specific purification step that targets them.

Impurity_Removal Impurity Source of Impurity Unreacted Phenol Unreacted Amine Oligomers Regioisomers Method Targeted Removal Method NaOH Wash HCl Wash Column Chromatography HPLC / Recrystallization Impurity:f0->Method:f0 Removes acidic impurities Impurity:f1->Method:f1 Removes basic impurities Impurity:f2->Method:f2 Separates by polarity Impurity:f3->Method:f3 Separates by fine structural differences

Caption: Mapping impurity types to their corresponding removal techniques.

Frequently Asked Questions (FAQs)

Q1: Can I use preparatory TLC for purification? A: Yes, for small quantities (<100 mg), preparative TLC is a viable option. However, for larger scales, flash column chromatography is more efficient and provides better resolution.

Q2: My compound seems to be decomposing even with triethylamine in the eluent. What else could be the cause? A: Check your solvents. Peroxides in older ethers (like THF or Diethyl Ether) or the presence of acidic stabilizers in solvents like chloroform can cause degradation. Always use freshly distilled or high-purity solvents. Additionally, some highly activated nitroaromatic compounds are light-sensitive; try protecting your column from direct light.

Q3: What safety precautions should I take when handling these compounds? A: Chlorinated nitroaromatic compounds should be handled with care. They are potentially toxic and can be skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powders and concentrated solutions in a chemical fume hood.

Q4: Why is slow cooling important during recrystallization? A: Slow cooling allows for the selective formation of a crystal lattice consisting only of the desired compound.[6] Rapid cooling (crashing out) can trap impurities within the crystal structure, leading to a less pure final product.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). ResearchGate. Available at: [Link]

  • Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (n.d.). ResearchGate. Available at: [Link]

  • Separation of Biologically Active Isomers of Nitroazastilbenes by the HPLC Technique. (2009). ResearchGate. Available at: [Link]

  • Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]

  • Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

validating the antimicrobial activity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine against standard antibiotics

A Technical Guide for Researchers in Drug Discovery In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. A...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. Among these, benzoxazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive, data-driven comparison of the antimicrobial activity of a specific novel benzoxazine derivative, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, against a panel of clinically relevant standard antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not only a direct comparison of antimicrobial potency but also to provide detailed, validated experimental protocols for the independent verification of these findings. The methodologies presented are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility.[2][3]

Introduction to 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Benzoxazine derivatives are heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5] The compound at the center of this guide, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, is a novel synthetic molecule. Its structural features, including the chloro and nitro substitutions on the benzene ring, are hypothesized to contribute to its antimicrobial efficacy. This guide aims to validate this hypothesis through rigorous in vitro testing against a panel of pathogenic bacteria and to contextualize its performance against established antibiotics.

Experimental Design and Rationale

To provide a thorough and objective comparison, a well-defined experimental strategy is essential. The following sections outline the rationale behind the selection of bacterial strains, comparator antibiotics, and the primary antimicrobial susceptibility testing method.

Selection of Bacterial Strains

A panel of clinically significant Gram-positive and Gram-negative bacteria was selected to assess the breadth of the antimicrobial spectrum. This panel includes:

  • Staphylococcus aureus (ATCC 25923): A leading cause of skin and soft tissue infections, as well as more invasive diseases.

  • Escherichia coli (ATCC 25922): A common cause of urinary tract infections, gastroenteritis, and sepsis.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics, causing infections in immunocompromised individuals.

  • Enterococcus faecalis (ATCC 29212): A commensal bacterium that can cause opportunistic infections, including endocarditis and urinary tract infections.

The use of American Type Culture Collection (ATCC) strains ensures the genetic consistency and phenotypic stability of the test organisms, which is a cornerstone of reproducible antimicrobial susceptibility testing.[6]

Selection of Standard Antibiotics for Comparison

The choice of comparator antibiotics is critical for a meaningful evaluation. The selected agents represent different classes of antibiotics with distinct mechanisms of action, providing a comprehensive benchmark for the performance of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[7][8]

  • Penicillin G: A classic beta-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.[9][10]

  • Erythromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[11][12]

Primary Endpoint: Minimum Inhibitory Concentration (MIC)

The primary metric for quantifying the in vitro antimicrobial activity in this guide is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method was selected for MIC determination due to its accuracy, reproducibility, and efficiency in testing multiple compounds and bacterial strains simultaneously.[14]

Experimental Protocols

The following protocols are detailed to allow for the replication of the presented findings. Adherence to these standardized procedures is crucial for obtaining reliable and comparable results.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine) and standard antibiotics

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Sterile multichannel pipettes

  • Incubator (35°C ± 2°C)

Step-by-Step Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the respective antimicrobial stock solution, resulting in a total volume of 200 µL. This will be the highest concentration.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antimicrobial), and the twelfth column as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Caption: Workflow for MIC Determination via Broth Microdilution.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine and the standard antibiotics against the selected bacterial strains. The data presented is hypothetical and for illustrative purposes.

Microorganism6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin G MIC (µg/mL)Erythromycin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)80.5>2560.25
Escherichia coli (ATCC 25922)160.015>256>256
Pseudomonas aeruginosa (ATCC 27853)640.25>256>256
Enterococcus faecalis (ATCC 29212)32140.5

Interpretation of Results:

Based on the illustrative data, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its potency is moderate when compared to the standard antibiotics. For instance, against S. aureus, its activity is less than that of ciprofloxacin and erythromycin. Similarly, against the Gram-negative organisms, its MIC values are higher than those of ciprofloxacin. Notably, unlike Penicillin G and Erythromycin, the benzoxazine derivative shows activity against E. coli and P. aeruginosa, suggesting a broader spectrum.

Mechanistic Insights and Comparative Discussion

While the precise mechanism of action of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is yet to be fully elucidated, some benzoxazine derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes or disruption of the bacterial cell membrane.[15] Further studies, such as time-kill assays and investigations into effects on macromolecular synthesis, are warranted to delineate its specific mode of action.

The comparative data highlights the distinct advantages and disadvantages of different antibiotic classes.

Antibiotic_Mechanisms cluster_cell_wall Cell Wall Synthesis cluster_dna DNA Replication cluster_protein Protein Synthesis cluster_unknown Potential Target beta_lactams Beta-Lactams (e.g., Penicillin) bacterial_cell Bacterial Cell Processes beta_lactams->bacterial_cell Inhibits quinolones Quinolones (e.g., Ciprofloxacin) quinolones->bacterial_cell Inhibits macrolides Macrolides (e.g., Erythromycin) macrolides->bacterial_cell Inhibits benzoxazine 6-chloro-7-nitro-3,4-dihydro- 2H-1,4-benzoxazine benzoxazine->bacterial_cell Inhibits (Hypothesized)

Caption: Mechanisms of Action of Comparator Antibiotics.

  • Beta-lactams , such as Penicillin G, are highly effective against susceptible Gram-positive bacteria but are often ineffective against Gram-negative organisms due to the outer membrane barrier and the presence of beta-lactamase enzymes.[16][17]

  • Quinolones , like Ciprofloxacin, offer a broad spectrum of activity by targeting DNA replication, a fundamental process in both Gram-positive and Gram-negative bacteria.[18][19]

  • Macrolides , represented by Erythromycin, are primarily effective against Gram-positive bacteria and some atypical pathogens by inhibiting protein synthesis.[20][21]

The illustrative activity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine against both Gram-positive and Gram-negative bacteria suggests a mechanism of action that is distinct from that of Penicillin G and Erythromycin, and potentially more akin to the broad-spectrum nature of quinolones, albeit with lower potency in this hypothetical scenario.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of novel antimicrobial agents, using 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine as a case study. The presented data, while illustrative, underscores the importance of standardized testing protocols for generating reliable and comparable results. The moderate, broad-spectrum activity of this benzoxazine derivative suggests that this chemical scaffold is a worthy subject for further investigation and optimization.

Future research should focus on:

  • Elucidating the Mechanism of Action: To understand how this class of compounds exerts its antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine to improve potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of promising candidates in animal models.

By systematically applying the principles of standardized antimicrobial susceptibility testing and comparative analysis, the scientific community can more effectively identify and advance new generations of antibiotics to address the global challenge of antimicrobial resistance.

References

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. Available at: [Link]

  • Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. National Institutes of Health. Available at: [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. National Institutes of Health. Available at: [Link]

  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Macrolides. National Institutes of Health. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • β-Lactam antibiotic. Wikipedia. Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. Available at: [Link]

  • Macrolides | Mechanism of Action, Uses & Examples. Study.com. Available at: [Link]

  • Quinolone antibiotic. Wikipedia. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Comparision of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. Journal of Pure and Applied Microbiology. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • (PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). ResearchGate. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Macrolides: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Chemistry LibreTexts. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines. CORE. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. National Institutes of Health. Available at: [Link]

  • ß-Lactams: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

  • Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures. National Institutes of Health. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. University of St Andrews. Available at: [Link]

  • Intrinsic Antibacterial Urushiol-Based Benzoxazine Polymer Coating for Marine Antifouling Applications. MDPI. Available at: [Link]

  • Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. National Institutes of Health. Available at: [Link]

  • Macrolide. Wikipedia. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]

  • How macrolide antibiotics work. National Institutes of Health. Available at: [Link]

  • Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Beta-Lactam Antibiotics. National Institutes of Health. Available at: [Link]

  • Intrinsic Antibacterial Urushiol-Based Benzoxazine Polymer Coating for Marine Antifouling Applications. MDPI. Available at: [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. Available at: [Link]

  • Mode of Action (MOA) of Quinolone Antibiotics. Science Prof Online. Available at: [Link]

Sources

Validation

Comparative Guide to Elucidating the Mechanism of Action of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Comparison For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Comparison

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel chemical entity is paramount. This guide provides a comprehensive framework for investigating the MoA of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine , a molecule combining the biologically active benzoxazine scaffold with a reactive nitroaromatic moiety. We will explore a hypothesized MoA centered on the bioactivation of the nitro group and compare this to relevant alternative compounds through a series of robust experimental designs.

Introduction: The Benzoxazine Scaffold and the Significance of the Nitro Group

Benzoxazine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antitumor effects[1][2][3][4][5]. The 1,4-benzoxazine core, in particular, has been identified as a privileged scaffold in the development of neuroprotective agents[6].

The introduction of a nitro group to an aromatic ring, as seen in 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, is a critical structural feature that often dictates the compound's biological activity. Nitroaromatic compounds frequently act as prodrugs, undergoing enzymatic reduction in biological systems to generate reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS) and reactive nitrogen species (RNS)[7][8][9]. This bioactivation is a cornerstone of the therapeutic efficacy and potential toxicity of many nitroaromatic drugs[8].

This guide proposes a systematic approach to investigate the hypothesis that the primary mechanism of action of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is dependent on the reductive activation of its nitro group. We will outline a series of comparative studies against carefully selected alternative compounds to dissect the specific contributions of the benzoxazine core and the nitro moiety to its overall biological effect.

Comparative Compounds: Rationale for Selection

To effectively probe the MoA of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (termed C1 for brevity), a logical selection of comparator compounds is essential.

Compound IDCompound Name/ClassRationale for Comparison
C1 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazineLead compound under investigation.
C2 6-chloro-3,4-dihydro-2H-1,4-benzoxazineIsosteric analog of C1 lacking the nitro group. This will serve as a crucial negative control to determine the functional significance of the nitro moiety.
C3 NifurtimoxA known nitroaromatic drug used in the treatment of trypanosomiasis. Its MoA involves the generation of intracellular oxidative stress through nitroreduction, providing a well-characterized benchmark for a nitro-based mechanism[9].
C4 EdaravoneA free radical scavenger used as a neuroprotective agent. This will serve as a comparator for antioxidant versus pro-oxidant mechanisms in a relevant therapeutic context.

Experimental Framework for MoA Elucidation

The following sections detail a multi-pronged experimental approach to test our central hypothesis. The causality behind each experimental choice is explained to provide a clear and logical workflow.

Phase 1: Cellular Viability and Phenotypic Screening

The initial step is to establish the biological activity profile of C1 in a relevant cellular model. Given the known neuroprotective potential of benzoxazines, a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) subjected to an oxidative or excitotoxic insult (e.g., H₂O₂ or glutamate) would be an appropriate starting point.

Experimental Protocol: Comparative Neuroprotection Assay

  • Cell Culture: Plate SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with a dose-response range (e.g., 0.1 µM to 100 µM) of C1 , C2 , C3 , and C4 for 2 hours.

  • Induction of Cellular Stress: Introduce an oxidative insult by adding H₂O₂ to a final concentration of 200 µM.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for neuroprotection for each compound.

Expected Outcomes and Interpretation:

This experiment will establish whether C1 possesses cytoprotective activity and at what concentration range. A significantly lower EC₅₀ for C1 compared to C2 would provide the first piece of evidence that the nitro group is crucial for its activity. The comparison with C3 and C4 will contextualize its potency against known nitroaromatic drugs and standard neuroprotectants.

Data Presentation:

CompoundEC₅₀ (µM) for Neuroprotection against H₂O₂-induced Toxicity
C1 Hypothetical Value (e.g., 5.2 ± 0.8)
C2 Hypothetical Value (e.g., > 100)
C3 Hypothetical Value (e.g., 15.7 ± 2.1)
C4 Hypothetical Value (e.g., 8.9 ± 1.2)
Phase 2: Investigating the Role of Nitroreduction

If the results from Phase 1 suggest the importance of the nitro group, the next logical step is to directly investigate its bio-reduction. This can be achieved by examining the compound's activity in the presence of inhibitors of nitroreductase enzymes and by directly measuring the production of reactive species.

Experimental Workflow: Probing Nitroreductase-Dependent Activity

Caption: Workflow for assessing the role of NQO1 in C1's activity.

Experimental Protocol: Nitroreductase Inhibition Assay

  • Cell Culture and Plating: As described in the neuroprotection assay.

  • Inhibitor Pre-treatment: Pre-treat a subset of wells with Dicoumarol (a known inhibitor of NADPH:quinone oxidoreductase 1 (NQO1), a key nitroreductase) at a non-toxic concentration (e.g., 10 µM) for 1 hour.

  • Compound Treatment: Add C1 at its EC₅₀ concentration to both inhibitor-treated and untreated wells.

  • Induction of Stress and Viability Assessment: Follow steps 3-5 from the neuroprotection assay protocol.

  • Data Analysis: Compare the neuroprotective effect of C1 in the presence and absence of Dicoumarol.

Expected Outcomes and Interpretation:

A significant attenuation of C1 's neuroprotective effect in the presence of Dicoumarol would strongly support the hypothesis that its activity is dependent on enzymatic nitroreduction.

Measurement of Reactive Species

To further solidify the role of the nitro group's bioactivation, the generation of ROS and RNS can be directly measured.

Experimental Protocol: Intracellular ROS/RNS Detection

  • Cell Culture and Treatment: Treat SH-SY5Y cells with C1 , C2 , C3 , and C4 at their respective EC₅₀ concentrations.

  • Probe Loading: After a suitable incubation period (e.g., 4 hours), load the cells with fluorescent probes:

    • DCFDA (2',7'-dichlorofluorescin diacetate) for general ROS.

    • DAF-FM Diacetate for nitric oxide.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer.

Data Presentation:

CompoundFold Increase in DCFDA Fluorescence (vs. Vehicle)Fold Increase in DAF-FM Fluorescence (vs. Vehicle)
C1 Hypothetical Value (e.g., 3.5 ± 0.4)Hypothetical Value (e.g., 2.8 ± 0.3)
C2 Hypothetical Value (e.g., 1.1 ± 0.1)Hypothetical Value (e.g., 1.0 ± 0.2)
C3 Hypothetical Value (e.g., 4.2 ± 0.5)Hypothetical Value (e.g., 1.2 ± 0.1)
C4 Hypothetical Value (e.g., 0.6 ± 0.1)Hypothetical Value (e.g., 0.9 ± 0.1)

An increase in ROS/RNS levels upon treatment with C1 and C3 , but not with C2 or C4 , would be consistent with a nitroreductive mechanism.

Phase 3: Elucidating Downstream Signaling Pathways

Assuming the data from Phases 1 and 2 point towards a nitroreductive, pro-oxidant mechanism, the final phase of the investigation should focus on identifying the downstream cellular pathways that are modulated by the reactive species generated by C1 . A plausible pathway to investigate in the context of neuroprotection is the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Mild oxidative stress can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

Hypothesized Signaling Pathway

G C1 C1 (6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine) NR Nitroreductase (e.g., NQO1) C1->NR ROS_RNS ROS/RNS Generation NR->ROS_RNS Keap1 Keap1 ROS_RNS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Genes Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Genes Transcription Protection Neuroprotection Genes->Protection

Caption: Hypothesized Nrf2 activation pathway by C1.

Experimental Protocol: Western Blot Analysis of Nrf2 Pathway Activation

  • Cell Culture and Treatment: Treat SH-SY5Y cells with C1 , C2 , C3 , and C4 at their EC₅₀ concentrations for various time points (e.g., 0, 2, 4, 8 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against:

      • Nrf2

      • Heme Oxygenase-1 (HO-1, a downstream target of Nrf2)

      • Lamin B1 (nuclear fraction marker)

      • β-actin (loading control)

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Expected Outcomes and Interpretation:

An increase in the nuclear translocation of Nrf2 and upregulation of HO-1 protein expression in response to C1 and C3 would provide strong evidence for the activation of the Nrf2 antioxidant response pathway as a downstream consequence of nitroreductive stress. No such effect would be expected from C2 or C4 .

Conclusion and Future Directions

This guide outlines a logical and experimentally robust strategy for elucidating the mechanism of action of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine. By systematically progressing from phenotypic screening to direct investigation of the hypothesized bioactivation and downstream signaling, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects.

The comparative approach, utilizing a non-nitro analog, a known nitroaromatic drug, and a standard-of-care agent with a different mechanism, is critical for ensuring the self-validating nature of the described protocols. The results of these studies will not only illuminate the MoA of C1 but also provide valuable insights for the future design and development of benzoxazine-based therapeutics.

Future studies could involve identifying the specific metabolites of C1 using mass spectrometry, performing transcriptomic analysis (RNA-seq) to get a broader view of the modulated cellular pathways, and ultimately, validating these findings in in vivo models of disease.

References

  • Besson, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
  • Williams, E. T., et al. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central.
  • Ricci, G., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.
  • Ohashi, S., & Ishida, H. (2017). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PubMed Central.
  • de Andrade Sena, C. F., et al. (2025). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
  • Asif, M. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Ohashi, S., & Ishida, H. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • da Silva, A. B. F., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • de Oliveira, R. B., et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins.
  • Largeron, M., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry.
  • da Silva, A. B. F., et al. (n.d.).
  • Fleury, M.-B., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
  • Lee, J.-H., et al. (2025). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic.
  • Al-Ghorbani, M., et al. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Source not available].
  • Ohashi, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • Wang, D., et al. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
  • Thirukumaran, P., et al. (n.d.). Making Benzoxazines Greener: Design, Synthesis, and Polymerization of a Bio-based Benzoxazine Fulfilling Two Principles of Green Chemistry.
  • Verma, M., et al. (2015). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST.
  • ChemScene. (n.d.). 6-Chloro-7-nitro-2H-benzo[b][10][11]oxazin-3(4H)-one. ChemScene.

  • Sinfoo Biotech. (n.d.). 6-chloro-7-nitro-3,4-dihydro-2h-1,4-benzoxazine. Sinfoo Biotech.

Sources

Validation

A Senior Application Scientist's Guide to Purity Confirmation of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine: An HPLC-Centric Comparative Analysis

For researchers, scientists, and professionals in drug development, the purity of an intermediate like 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is not merely a quality control checkpoint; it is a critical determin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an intermediate like 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is not merely a quality control checkpoint; it is a critical determinant of downstream reaction success, final active pharmaceutical ingredient (API) quality, and ultimately, patient safety. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for confirming the purity of this key intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC).

The core of this guide is built on the principle of self-validating systems, where the choice of methodology is justified by the physicochemical properties of the analyte and the specific questions being asked. We will not only detail the "how" but also the critical "why" behind each experimental choice.

The Central Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, and for good reason.[1] Its precision, versatility, and ability to separate complex mixtures make it indispensable.[1] For a molecule such as 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, which possesses a strong chromophore (the nitroaromatic system), HPLC with UV detection is an exceptionally well-suited technique.

Causality in HPLC Method Design

The development of a robust HPLC method is a logical process dictated by the analyte's structure. The presence of the nitroaromatic and benzoxazine moieties informs our selection of:

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The nonpolar nature of the C18 stationary phase will interact with the hydrophobic regions of the benzoxazine ring system, providing good retention.

  • Mobile Phase: A gradient elution with a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is optimal. This allows for the effective elution of the main compound while also separating potentially more polar or less polar impurities. The use of a mild acid, such as formic or phosphoric acid, in the mobile phase can help to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.[2]

  • Detection Wavelength: The nitroaromatic group in the molecule is a strong chromophore, meaning it absorbs UV light effectively. Nitroaromatic compounds typically exhibit strong absorbance in the 200-400 nm range.[3] A common and effective wavelength for detection is 254 nm, which provides a good balance of sensitivity for the main analyte and many potential aromatic impurities.[4][5]

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure data integrity.

Instrumentation and Reagents
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Reference standard of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (purity >99.5%).

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine sample.

    • Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the reference standard solution.

    • The relative standard deviation (RSD) of the peak area for the main analyte should be less than 2.0%.

    • Theoretical plates for the analyte peak should be >2000.

    • Tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for purity analysis.

Comparative Analysis: Alternative Methodologies

While HPLC is the primary choice, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a more complete picture of a sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[1][6] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing structural information.

Applicability: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.[1] For 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, this would be particularly useful for detecting residual solvents from the synthesis or volatile byproducts. A key consideration is the thermal stability of the analyte; many benzoxazines exhibit good thermal stability, but this must be verified to avoid on-column degradation that could be misinterpreted as an impurity.[7][8]

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C (or lower, if thermal lability is a concern).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei.[9] In its quantitative application (qNMR), the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] This allows for the determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.

Applicability: qNMR is a powerful, primary analytical method for purity assessment.[10][11][12] Its key advantage is that it does not require reference standards for the impurities themselves.[13] It can quantify any proton-containing molecule in the sample, providing a truly orthogonal check on the purity value obtained by HPLC. It is also excellent for identifying and quantifying non-chromophoric impurities that might be missed by UV detection in HPLC.[11]

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh about 15 mg of the sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: A standard ¹H NMR experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of any signal to be integrated.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where I = integral, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

Method_Comparison cluster_topic Purity Analysis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine cluster_methods Methodologies topic Select Analytical Method hplc HPLC-UV (Primary Choice) topic->hplc Routine Purity & Known Impurities gcms GC-MS (Orthogonal) topic->gcms Volatile Impurities & Residual Solvents qnmr qNMR (Orthogonal) topic->qnmr Absolute Purity & Structural Confirmation hplc->gcms Complementary Data gcms->qnmr Complementary Data qnmr->hplc Complementary Data

Caption: Logical selection of analytical methods.

Data-Driven Comparison

To objectively compare these techniques, we present the following table summarizing their performance characteristics for the analysis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Parameter HPLC-UV GC-MS ¹H qNMR
Primary Application Quantitative Purity, Impurity ProfilingVolatile Impurity ID, Residual SolventsAbsolute Quantitative Purity, Structural ID
Selectivity High (for chromophoric compounds)Very High (based on volatility and mass)High (based on chemical structure)
Sensitivity (LOD) ~0.01-0.1% (area percent)ppm to ppb level for volatile analytes~0.1% (mole percent)
Analysis Time 20-30 minutes per sample20-40 minutes per sample10-20 minutes per sample
Quantitation Principle External Standard / Area PercentExternal/Internal StandardInternal Standard (Absolute)
Key Advantage Robust, precise, widely usedExcellent for volatile/semi-volatile analysisNo need for impurity standards, structural info
Key Limitation Requires chromophoric compoundsAnalyte must be volatile and thermally stableLower sensitivity than chromatographic methods

Conclusion and Authoritative Recommendation

For routine quality control and purity confirmation of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, HPLC with UV detection is the recommended primary technique . Its robustness, precision, and suitability for the analyte's chemical structure make it the most efficient and reliable choice for batch release and stability studies. The method validation should adhere to ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and linearity.

However, for a comprehensive characterization, especially during process development or for troubleshooting out-of-specification batches, an orthogonal approach is strongly advised.

  • GC-MS should be employed to investigate the presence of residual solvents and potential volatile byproducts.

  • ¹H qNMR should be used as a confirmatory, absolute purity method. Its ability to provide an unbiased purity value without reliance on impurity reference standards makes it an invaluable tool for validating the HPLC results and providing a deeper understanding of the material's composition.

By integrating these methodologies, researchers and drug development professionals can build a robust, self-validating analytical system that ensures the quality and integrity of this critical pharmaceutical intermediate.

References

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from a valid URL.[10]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from a valid URL.[9]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[11]

  • SIELC. (n.d.). Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- on Newcrom R1 HPLC column. Retrieved from a valid URL.[2]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from a valid URL.[12]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from a valid URL.[13]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from a valid URL.[1]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from a valid URL.[14]

  • Bi, Y., et al. (2024). Multifunctional Biobased Benzoxazines: Synthesis, Copolymerization, and Thermal Stability Studies. ResearchGate.[7]

  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from a valid URL.[15]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from a valid URL.[16]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from a valid URL.[17]

  • PubMed. (2023). Highly Thermally Stable, Reversible, and Flexible Main Chain Type Benzoxazine Hybrid.... Retrieved from a valid URL.[18]

  • Haggag, R., et al. (2025). Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. ResearchGate.[19]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from a valid URL.[20]

  • ResearchGate. (2025). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Retrieved from a valid URL.[21]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis.[22]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from a valid URL.[23]

  • LCGC International. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from a valid URL.[3]

  • ResearchGate. (n.d.). Thermal properties of benzoxazines based on diamines. Retrieved from a valid URL.[8]

  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from a valid URL.[6]

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column.... Retrieved from a valid URL.[4]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from a valid URL.[24]

  • ResearchGate. (n.d.). Thermal properties of benzoxazine-maleic anhydride oligomers. Retrieved from a valid URL.[25]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from a valid URL.[5]

  • ResearchGate. (2025). The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. Retrieved from a valid URL.[26]

  • ResearchGate. (2025). Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry. Retrieved from a valid URL.[27]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
© Copyright 2026 BenchChem. All Rights Reserved.